Boc-Leu-Gly-Arg-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N7O7/c1-16(2)12-21(36-28(41)43-29(4,5)6)25(39)33-15-23(37)35-20(8-7-11-32-27(30)31)26(40)34-18-9-10-19-17(3)13-24(38)42-22(19)14-18/h9-10,13-14,16,20-21H,7-8,11-12,15H2,1-6H3,(H,33,39)(H,34,40)(H,35,37)(H,36,41)(H4,30,31,32)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAQYOHJZUTWDJ-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enzymatic Cleavage of Boc-Leu-Gly-Arg-AMC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cleavage mechanism of the fluorogenic substrate Boc-Leu-Gly-Arg-AMC, intended for researchers, scientists, and drug development professionals. This document outlines the core principles of its enzymatic hydrolysis, presents available quantitative data, details experimental protocols for its use, and provides visual representations of the involved biochemical pathways and mechanisms.
Introduction to this compound
This compound is a synthetic peptide substrate widely used for the detection and quantification of trypsin-like serine proteases. Its design incorporates a specific amino acid sequence (Leu-Gly-Arg) that is recognized and cleaved by a particular subset of proteases. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine (Arg) and the AMC moiety, the AMC is released, resulting in a measurable fluorescent signal. This property makes this compound an invaluable tool for studying the kinetics and inhibition of various enzymes critical in physiological and pathological processes.
Mechanism of Cleavage: A Focus on Trypsin-Like Serine Proteases
The cleavage of this compound is primarily facilitated by trypsin-like serine proteases. These enzymes are characterized by a catalytic triad (B1167595) composed of serine (Ser), histidine (His), and aspartate (Asp) residues within their active site. The cleavage mechanism proceeds through a two-step process of acylation and deacylation.
Specificity: Trypsin-like proteases exhibit a preference for cleaving peptide bonds C-terminal to positively charged amino acids, such as arginine and lysine. The specificity pocket (S1 pocket) of these enzymes typically contains a negatively charged residue (e.g., aspartate) at its base, which electrostatically interacts with the positively charged side chain of the arginine in the this compound substrate, ensuring proper positioning for catalysis.
Catalytic Cycle:
-
Substrate Binding: The this compound substrate binds to the active site of the enzyme, with the arginine side chain occupying the S1 specificity pocket.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser195 in trypsin) is activated by the nearby histidine (His57), which acts as a general base, abstracting a proton. The activated serine then performs a nucleophilic attack on the carbonyl carbon of the peptide bond between arginine and AMC.
-
Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site.
-
Acylation: The tetrahedral intermediate collapses, and the peptide bond is cleaved. The histidine residue, now acting as a general acid, donates a proton to the nitrogen of the AMC, facilitating its departure as the first product. This leaves the peptide portion of the substrate covalently attached to the serine residue, forming an acyl-enzyme intermediate.
-
Deacylation: A water molecule enters the active site and is activated by the histidine residue, which again acts as a general base. The activated water molecule (as a hydroxide (B78521) ion) performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.
-
Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed and subsequently collapses.
-
Enzyme Regeneration: The covalent bond between the peptide and the serine is broken, releasing the cleaved peptide as the second product. The catalytic triad is regenerated, and the enzyme is ready for another catalytic cycle.
Key Enzymes and Their Biological Context
This compound is a substrate for several important trypsin-like serine proteases, including:
-
Coagulation Factor Xa: A critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin (B1330869) clot.[1]
-
Complement C3/C5 Convertases: These are enzymatic complexes of the complement system, a key component of the innate immune system. They cleave complement proteins C3 and C5, initiating a cascade that leads to opsonization, inflammation, and the formation of the membrane attack complex to lyse pathogens.[1]
-
Other Trypsin-like Enzymes: This substrate can also be cleaved by other enzymes such as macropain and certain soybean trypsin-like enzymes.[1]
Signaling Pathway: The Coagulation Cascade
Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.
Signaling Pathway: The Complement System
C3 and C5 convertases are central to all three pathways of complement activation: classical, lectin, and alternative.
Data Presentation: Quantitative Analysis
Table 1: Kinetic Parameters of a Related Fluorogenic Substrate for CVFBb
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Nle-Gln-Leu-Gly-Arg-AMC | CVFBb | Data not specified | Data not specified | Increased specificity noted |
Note: A 1983 study reported that lengthening the peptide sequence from a tripeptide to this pentapeptide increased the specificity for the complement enzyme CVFBb over Factor Xa by increasing the kcat/Km for CVFBb and decreasing it for Factor Xa, though specific values were not provided in the abstract.[2]
Table 2: General Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₄₃N₇O₇ |
| Molecular Weight | 601.7 g/mol |
| Excitation Wavelength | ~350-380 nm |
| Emission Wavelength | ~440-460 nm |
| Solubility | Soluble in DMSO |
Experimental Protocols
The following are generalized protocols for measuring the activity of trypsin-like proteases using this compound. It is recommended to optimize these protocols for specific experimental conditions.
Factor Xa Activity Assay
Materials:
-
This compound substrate
-
Purified Factor Xa enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5% HSA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution to the desired working concentration in Assay Buffer.
-
Enzyme Preparation: Prepare a stock solution of Factor Xa. Dilute the enzyme to the desired concentration in Assay Buffer just before use.
-
Assay Setup: To each well of the 96-well plate, add the diluted enzyme solution.
-
Reaction Initiation: Add the diluted substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm in a kinetic mode at a constant temperature (e.g., 37°C).[3][4]
-
Data Analysis: Determine the initial rate of the reaction from the linear portion of the fluorescence versus time plot.
C3/C5 Convertase Activity Assay
Note: Assays for C3/C5 convertase activity are more complex as these enzymes are typically assembled on a surface (e.g., erythrocytes).
Materials:
-
This compound substrate
-
Source of complement proteins (e.g., serum)
-
Antibody-sensitized sheep erythrocytes (for classical pathway) or rabbit erythrocytes (for alternative pathway)
-
Appropriate buffers (e.g., DGVB++ for classical pathway, Mg-EGTA for alternative pathway)
-
C5 inhibitor (to halt the cascade at the C5 convertase stage)
-
Guinea pig serum (as a source for terminal complement components)
-
96-well V-bottom plate
-
Spectrophotometer or fluorescence plate reader
Procedure (Principle):
-
Convertase Assembly: Incubate erythrocytes with serum (and a C5 inhibitor) to allow for the assembly of C3/C5 convertases on the cell surface.[5]
-
Washing: Wash the erythrocytes to remove unbound complement components.
-
Lysis or Substrate Cleavage:
-
For Lysis-based readout: Add guinea pig serum in an EDTA-containing buffer to initiate lysis only from pre-formed convertases. Measure hemoglobin release spectrophotometrically.
-
For Fluorogenic readout: Resuspend convertase-bearing erythrocytes in a buffer containing this compound. Monitor the increase in fluorescence over time.
-
-
Data Analysis: Correlate the rate of lysis or fluorescence increase to the activity of the assembled convertases.[5]
Conclusion
This compound is a versatile and sensitive tool for the study of trypsin-like serine proteases. Its mechanism of action, based on the enzymatic release of the fluorophore AMC, allows for real-time monitoring of enzyme activity. Understanding the specificities of the target enzymes, such as Factor Xa and C3/C5 convertases, within their respective biological pathways is crucial for the design and interpretation of experiments. While specific kinetic data for this substrate remains to be fully characterized in the public domain, the provided protocols and mechanistic insights offer a solid foundation for its application in research and drug discovery.
References
- 1. This compound | Biomedical Reagent | TargetMol [targetmol.com]
- 2. An improved fluorogenic substrate for the alternative complement pathway C3/5 converting enzyme CVFBb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-Leu-Gly-Arg-AMC for Detecting Trypsin-like Serine Proteases
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Gly-Arg-AMC (t-Butyloxycarbonyl-L-Leucyl-Glycyl-L-Arginine-4-methylcoumaryl-7-amide) is a highly sensitive and widely utilized fluorogenic substrate for the detection and quantification of trypsin-like serine protease activity. Its utility spans basic research to high-throughput screening in drug discovery. This technical guide provides a comprehensive overview of its mechanism of action, key applications, detailed experimental protocols, and relevant signaling pathways.
Core Concepts
Mechanism of Action
This compound is a synthetic peptide consisting of three amino acids—Leucine, Glycine, and Arginine—conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group. In its intact form, the substrate is non-fluorescent due to the quenching of the AMC fluorophore by the peptide moiety.
Trypsin-like serine proteases specifically recognize and cleave the peptide bond at the C-terminal side of the Arginine residue. This enzymatic cleavage liberates the free AMC molecule, which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzymatic activity of the protease. The fluorescence of free AMC can be monitored in real-time using a fluorometer, with typical excitation and emission wavelengths around 360-380 nm and 440-460 nm, respectively.
Substrate Specificity
This compound is a substrate for a variety of trypsin-like serine proteases that exhibit a preference for cleaving after basic amino acid residues, particularly Arginine. Notable enzymes that can be assayed using this substrate include:
-
Trypsin: A well-characterized digestive serine protease.
-
Factor Xa (FXa): A critical enzyme in the blood coagulation cascade.[1]
-
Thrombin: Another key protease in the coagulation cascade.
-
TMPRSS2 (Transmembrane Protease, Serine 2): A cell surface protease involved in various physiological and pathological processes, including the activation of viral spike proteins (e.g., SARS-CoV-2).[2]
-
Granzyme B: A serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells.
-
Complement Component C3/C5 Convertases: Enzymes involved in the complement system.[1][3]
The specificity of the substrate can be influenced by the specific assay conditions, including pH and the presence of cofactors.
Quantitative Data
The following tables summarize key properties and reported kinetic parameters for this compound and related substrates. It is important to note that kinetic constants are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition), and it is recommended to determine these parameters empirically for your experimental setup.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₃N₇O₇ | [4] |
| Molecular Weight | 601.69 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [4] |
| Insoluble in water | [1] | |
| Excitation Wavelength | ~360-380 nm | |
| Emission Wavelength | ~440-460 nm |
Table 2: Enzyme Kinetic Parameters for Trypsin-like Proteases with Fluorogenic Substrates
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Trypsin (Bovine Pancreas) | Boc-Gln-Ala-Arg-MCA | 5.99 | - | - | [5] |
| TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 33 | - | - | [6] |
| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | Data not readily available | Data not readily available | Data not readily available | |
| Trypsin | This compound | Data not readily available | Data not readily available | Data not readily available |
Note: Specific kinetic parameters for the cleavage of this compound by trypsin and Factor Xa are not consistently reported in the literature. It is highly recommended to perform kinetic analysis to determine these values under your specific experimental conditions.
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol provides a general framework for measuring the activity of a purified trypsin-like serine protease.
Materials:
-
Purified trypsin-like serine protease
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
DMSO (for substrate stock solution)
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration may need to be determined empirically and should ideally be at or above the K_m_ value for sensitive detection.
-
Enzyme Working Solution: Dilute the purified protease in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.
-
-
Set up the Assay:
-
Add 50 µL of the Substrate Working Solution to each well of the 96-well black microplate.
-
Include a "no enzyme" control (substrate in assay buffer only) and a "no substrate" control (enzyme in assay buffer only) for background fluorescence correction.
-
-
Initiate the Reaction:
-
Add 50 µL of the Enzyme Working Solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the experimental readings.
-
The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.
-
Protocol 2: Protease Inhibitor Screening Assay
This protocol outlines a method for identifying and characterizing inhibitors of trypsin-like serine proteases.
Materials:
-
Purified trypsin-like serine protease
-
This compound
-
Test compounds (potential inhibitors)
-
Assay Buffer
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the protease and substrate solutions as described in the activity assay protocol. The substrate concentration should ideally be at or below the K_m_ value to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Set up the Assay:
-
Add 25 µL of the diluted test compounds to the wells of the 96-well plate.
-
Include a "no inhibitor" control (vehicle only, e.g., DMSO in assay buffer) and a "no enzyme" control.
-
Add 25 µL of the diluted protease solution to each well (except the "no enzyme" control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Measure Fluorescence and Analyze Data:
-
Measure the fluorescence kinetically as described in the activity assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol 3: Measuring Protease Activity in Cell Lysates
This protocol provides a general method for detecting trypsin-like protease activity in cell lysates.
Materials:
-
Cell lysate
-
This compound
-
Lysis Buffer (e.g., RIPA buffer, or a buffer compatible with protease activity)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
-
Protease inhibitor cocktail (optional, for control experiments)
Procedure:
-
Prepare Cell Lysate:
-
Lyse cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Set up the Assay:
-
Add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well of a 96-well black microplate.
-
Include a "lysate only" control (without substrate) and a "substrate only" control (without lysate) to determine background fluorescence.
-
To confirm the specificity of the activity, a control with the cell lysate pre-incubated with a known inhibitor of the target protease can be included.
-
-
Initiate the Reaction:
-
Add the this compound substrate solution to each well to a final concentration of 10-100 µM.
-
-
Measure Fluorescence and Analyze Data:
-
Measure the fluorescence kinetically as described in the general activity assay.
-
The protease activity in the lysate can be expressed as the rate of fluorescence increase per microgram of protein.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Conclusion
This compound is a versatile and indispensable tool for the study of trypsin-like serine proteases. Its high sensitivity and amenability to high-throughput formats make it particularly valuable in drug discovery and development. By understanding its mechanism of action and employing robust experimental protocols, researchers can effectively probe the activity of these critical enzymes and their roles in various physiological and pathological processes. This guide provides a solid foundation for the effective utilization of this compound in a research setting.
References
- 1. This compound | Biomedical Reagent | TargetMol [targetmol.com]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
The Role of Boc-Leu-Gly-Arg-AMC in Complement Activation Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, comprises a network of plasma proteins that act as a rapid and potent defense mechanism against pathogens and a critical mediator of inflammation. Dysregulation of the complement cascade is implicated in a wide range of inflammatory and autoimmune diseases, making the modulation of its activity a significant therapeutic target. Consequently, robust and reliable methods for quantifying complement activation are essential for basic research and drug development. This guide provides an in-depth technical overview of Boc-Leu-Gly-Arg-AMC, a fluorogenic peptide substrate, and its application in assays designed to measure the activity of the classical and lectin pathways of the complement system.
Mechanism of Action: A Fluorogenic Reporter System
This compound is a synthetic peptide substrate designed to detect the proteolytic activity of specific serine proteases. Its structure consists of a short peptide sequence (Leucine-Glycine-Arginine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus of the peptide is protected by a t-butyloxycarbonyl (Boc) group.
In its intact state, the substrate is non-fluorescent as the AMC group's fluorescence is quenched. However, upon cleavage of the amide bond between the arginine (Arg) residue and the AMC moiety by a target protease, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence, which can be monitored in real-time using a fluorometer with excitation and emission wavelengths typically around 360-380 nm and 440-460 nm, respectively[1]. The rate of increase in fluorescence is directly proportional to the enzymatic activity of the protease.
Application in Complement Pathway Activation Assays
This compound serves as a substrate for several trypsin-like serine proteases. Within the complement system, its primary targets are the key initiating proteases of the classical and lectin pathways: C1s and Mannan-binding Lectin-Associated Serine Protease-2 (MASP-2) , respectively. Both pathways converge to form C3 and C5 convertases, and this substrate is also reported to be cleaved by these downstream convertase complexes[2][3][4][5].
Classical Pathway Activation (C1s Activity)
The classical pathway is typically initiated by the binding of the C1 complex (composed of C1q, C1r, and C1s) to antigen-antibody complexes. This binding leads to the autoactivation of C1r, which in turn cleaves and activates C1s. Activated C1s is the primary executioner protease of the classical pathway, responsible for cleaving complement components C4 and C2. The Arg residue at the P1 position of this compound makes it a suitable substrate for C1s, allowing for the direct measurement of its enzymatic activity.
Lectin Pathway Activation (MASP-2 Activity)
The lectin pathway is initiated by the binding of pattern recognition molecules, such as Mannan-Binding Lectin (MBL) or ficolins, to carbohydrate structures on the surface of pathogens. This binding activates the associated serine proteases, MASP-1 and MASP-2. MASP-2 is structurally and functionally homologous to C1s and is responsible for cleaving C4 and C2 to form the C3 convertase. Studies on the substrate specificity of MASP-2 have revealed a strong preference for specific amino acid residues in the positions preceding the cleavage site. Notably, MASP-2 prefers Glycine (Gly) at the P2 position and Leucine (Leu) or other hydrophobic residues at the P3 position, making the Leu-Gly-Arg sequence in Boc-LGR-AMC a favorable recognition motif. Research indicates that MASP-2 is significantly more catalytically active than C1s, suggesting that assays utilizing this substrate may be particularly sensitive for detecting lectin pathway activation.
Quantitative Data and Enzyme Kinetics
| Parameter | C1s | MASP-2 | Notes |
| Substrate Recognition | Cleaves substrates after Arginine (Arg) residues. | Strong preference for Gly at P2 and Leu at P3, with Arg at P1. | The Leu-Gly-Arg sequence in the substrate aligns well with the known specificity of MASP-2. |
| Relative Activity | Baseline activity. | Reported to be up to 1000 times more catalytically active than C1s on physiological substrates (C4). | This suggests a potentially higher signal-to-noise ratio in MASP-2 assays. |
| Inhibition | Inhibited by C1-inhibitor. | Inhibited by C1-inhibitor, reportedly at a much faster rate than C1s. | This is a key consideration for assays using serum or plasma. |
Experimental Protocol: Fluorogenic Complement Activation Assay
This section provides a generalized protocol for measuring classical or lectin pathway activation in a 96-well plate format using this compound. This protocol should be optimized for specific experimental conditions.
Materials
-
Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements.
-
Assay Buffer: A common buffer is Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) supplemented with divalent cations (e.g., 1 mM CaCl2 and 2 mM MgCl2). The buffer composition may need optimization.
-
Enzyme Source: Purified active C1s or MASP-2, or serum/plasma samples where complement activation has been induced.
-
Substrate: this compound, dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Fluorometer: Microplate reader capable of excitation at ~380 nm and emission at ~460 nm.
General Assay Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare serial dilutions of the enzyme (purified C1s/MASP-2) or the activated serum sample in cold Assay Buffer.
-
Dilute the Boc-LGR-AMC stock solution in Assay Buffer to the final desired working concentration (e.g., 50-200 µM). The optimal concentration should be determined empirically by substrate titration experiments.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme or serum sample.
-
Include appropriate controls:
-
Blank: 50 µL of Assay Buffer only (for substrate auto-hydrolysis).
-
Negative Control: 50 µL of heat-inactivated serum or a sample known to lack C1s/MASP-2 activity.
-
Positive Control: 50 µL of a known concentration of active C1s or MASP-2.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the samples to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed, diluted Boc-LGR-AMC substrate to all wells. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorometer, pre-set to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 30-60 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then read the final fluorescence.
-
-
Data Analysis:
-
For kinetic assays, subtract the fluorescence of the blank control from all readings.
-
Determine the reaction rate (V, in RFU/min) by calculating the slope of the linear portion of the fluorescence curve over time.
-
Plot the reaction rates against the concentration of the enzyme or the dilution of the serum sample to quantify complement activation.
-
Conclusion
This compound is a valuable tool for the functional assessment of the classical and lectin complement pathways. Its ability to act as a substrate for the key initiating proteases, C1s and MASP-2, allows for a direct and continuous measurement of their enzymatic activity. The resulting fluorometric signal provides a sensitive and quantitative readout that is well-suited for high-throughput screening of complement inhibitors and for studying the dynamics of complement activation in various biological samples. While detailed kinetic parameters for this specific substrate-enzyme pairing require further investigation, its established utility and alignment with the known substrate specificities of C1s and MASP-2 make it an indispensable reagent for researchers in immunology and drug discovery.
References
Investigating Factor Xa Activity with Boc-Leu-Gly-Arg-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for quantifying the enzymatic activity of Factor Xa (FXa) using the fluorogenic substrate Boc-Leu-Gly-Arg-AMC. Factor Xa is a critical serine protease that occupies a pivotal position in the blood coagulation cascade, making it a significant target for anticoagulant drug development.[1][2]
Principle of the Assay
The assay quantifies Factor Xa activity based on the enzymatic cleavage of a specific synthetic substrate, this compound (t-Butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-7-amino-4-methylcoumarin).[3] In its intact form, the substrate is non-fluorescent. Upon cleavage by Factor Xa at the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released.[3] The rate of increase in fluorescence intensity is directly proportional to the Factor Xa activity in the sample. This fluorometric method offers high sensitivity and is suitable for kinetic studies and high-throughput screening of FXa inhibitors.
The enzymatic reaction is as follows:
This compound (Non-fluorescent) --Factor Xa--> Boc-Leu-Gly-Arg + AMC (Fluorescent)
The Role of Factor Xa in the Coagulation Cascade
Factor Xa is the central enzyme where the intrinsic and extrinsic pathways of the coagulation cascade converge. Its primary role is to form the prothrombinase complex with its cofactor, Factor Va, on a phospholipid surface in the presence of calcium ions. This complex then proteolytically cleaves prothrombin to generate thrombin, the key enzyme responsible for converting fibrinogen to fibrin (B1330869) and promoting clot formation. Due to this critical function, inhibiting Factor Xa is a highly effective strategy for anticoagulation therapy.
References
The Fluorogenic Substrate Boc-Leu-Gly-Arg-AMC: A Technical Guide for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Gly-Arg-AMC (tert-Butyloxycarbonyl-L-leucyl-glycyl-L-arginine 7-amido-4-methylcoumarin) is a fluorogenic peptide substrate instrumental in the study of a variety of trypsin-like serine proteases. Its utility in cell biology research stems from its specific cleavage by key enzymes involved in critical physiological and pathological processes, including the complement cascade, blood coagulation, and cellular protein turnover. Upon enzymatic cleavage of the amide bond C-terminal to the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, producing a quantifiable increase in fluorescence intensity that is directly proportional to protease activity. This guide provides an in-depth overview of the applications, experimental protocols, and underlying signaling pathways related to the use of this compound.
Core Properties and Quantitative Data
This compound is a versatile substrate for several proteases. Its core properties and the kinetic parameters for some of its target enzymes are summarized below. It is important to note that kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₄₃N₇O₇ |
| Molecular Weight | 601.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | ~340-360 nm |
| Emission Wavelength | ~440-460 nm |
Table 2: Known Target Proteases and Reported Kinetic Parameters
| Target Protease | Primary Biological System | Km | kcat | kcat/Km |
| Complement C3/C5 Convertases | Complement System | Not widely reported | Not widely reported | Not widely reported |
| Factor Xa | Coagulation Cascade | Not widely reported | Not widely reported | Not widely reported |
| Trypsin | Digestive System, Cellular Regulation | Not widely reported for this specific substrate | Not widely reported for this specific substrate | Not widely reported for this specific substrate |
| Macropain (Proteasome) | Ubiquitin-Proteasome System | Substrate for trypsin-like activity | Not widely reported | Not widely reported |
| Horseshoe Crab Clotting Enzyme | Hemolymph Coagulation | Selective substrate[1] | Not applicable for cell biology focus | Not applicable for cell biology focus |
| Soybean Trypsin-like Enzyme | Plant defense | Substrate[2][3][4] | Not applicable for cell biology focus | Not applicable for cell biology focus |
Signaling Pathways and Biological Context
The proteases targeted by this compound are integral components of major signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
The Complement System
The complement system is a cornerstone of the innate immune response. It consists of a cascade of proteolytic activations that lead to opsonization of pathogens, recruitment of inflammatory cells, and direct killing of target cells. This compound is a substrate for C3 and C5 convertases, the central amplification enzymes of all three complement pathways (classical, lectin, and alternative).
The Coagulation Cascade
The coagulation cascade is a series of proteolytic events that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss upon vascular injury. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for the conversion of prothrombin to thrombin. This compound serves as a substrate for Factor Xa, allowing for the assessment of its activity.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following protocols provide a framework for using this compound in common experimental setups.
General Workflow for Fluorometric Protease Assay
Protocol 1: Measuring Factor Xa Activity with Purified Enzyme
This protocol is designed for determining the kinetic parameters of purified Factor Xa or for screening potential inhibitors.
Materials:
-
Purified active Factor Xa
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to various final concentrations (e.g., for Km determination, a range from 0.1 to 10 times the expected Km).
-
Prepare a working solution of purified Factor Xa in Assay Buffer. The final concentration should be in the low nanomolar range and determined empirically to ensure a linear rate of fluorescence increase over the measurement period.
-
Set up the assay plate:
-
Test wells: Add 50 µL of Assay Buffer and 25 µL of the Factor Xa working solution.
-
Substrate control wells: Add 75 µL of Assay Buffer.
-
Enzyme control wells: Add 50 µL of Assay Buffer and 25 µL of the Factor Xa working solution.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically for 15-30 minutes with readings every 60 seconds (Excitation: ~350 nm, Emission: ~450 nm).
-
Data Analysis:
-
Subtract the background fluorescence from the substrate control wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
For Km and kcat determination, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Measuring Trypsin-like Activity in Cell Lysates
This protocol allows for the assessment of total trypsin-like protease activity in a cell population.
Materials:
-
Cultured cells
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100 (add protease inhibitors if targeting specific proteases and not total activity).
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
DMSO
-
BCA Protein Assay Kit
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2X working solution of the substrate (e.g., 200 µM) in Assay Buffer.
-
Set up the assay plate:
-
Test wells: Add 50 µL of cell lysate (containing 20-50 µg of total protein) to each well. If the volume is less than 50 µL, adjust with Lysis Buffer.
-
Lysate control wells: Add 50 µL of cell lysate.
-
Inhibitor control wells (optional but recommended): Pre-incubate 50 µL of cell lysate with a broad-spectrum serine protease inhibitor (e.g., PMSF or aprotinin) for 15-30 minutes before adding the substrate. To assess the contribution of the proteasome's trypsin-like activity, a specific proteasome inhibitor like MG132 can be used in parallel.
-
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to the test and inhibitor control wells. Add 50 µL of Assay Buffer to the lysate control wells.
-
Measure the fluorescence intensity kinetically as described in Protocol 1.
-
Data Analysis:
-
Subtract the background fluorescence from the lysate control wells.
-
Calculate the initial reaction velocity.
-
The difference in activity between the test wells and the inhibitor control wells represents the specific trypsin-like activity.
-
Normalize the activity to the total protein concentration (e.g., RFU/min/µg protein).
-
Specificity Considerations: Proteasome Cross-Reactivity
While this compound is a substrate for various trypsin-like proteases, it is important to consider potential cross-reactivity, especially in complex biological samples like cell lysates. The 20S proteasome possesses a trypsin-like activity, primarily associated with its β2 subunit. The fluorogenic substrate more commonly and specifically used to measure this activity is Boc-Leu-Arg -Arg-AMC[5][6]. The substitution of glycine (B1666218) for arginine at the P2 position in this compound likely reduces its efficiency as a proteasome substrate compared to Boc-Leu-Arg-Arg-AMC. However, when measuring total trypsin-like activity in cell lysates, a contribution from the proteasome cannot be entirely ruled out. Therefore, the use of specific proteasome inhibitors as negative controls is highly recommended for accurately attributing the measured activity.
Applications in Drug Discovery and High-Throughput Screening
The fluorogenic nature of the this compound assay makes it highly amenable to high-throughput screening (HTS) for the discovery of novel protease inhibitors[7]. The simple, mix-and-read format allows for the rapid screening of large compound libraries. By measuring the reduction in fluorescence signal in the presence of test compounds, potential inhibitors of key enzymes like Factor Xa can be identified for the development of new anticoagulant therapies.
Conclusion
This compound is a valuable tool for researchers in cell biology and drug discovery. Its ability to act as a substrate for key proteases in the complement and coagulation cascades, as well as other trypsin-like enzymes, allows for the investigation of fundamental biological processes and the screening of potential therapeutic agents. By employing the detailed protocols and considering the specificity of the substrate as outlined in this guide, researchers can generate robust and reliable data to advance their scientific endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. This compound | Biomedical Reagent | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. ubpbio.com [ubpbio.com]
- 7. Functional analyses of complement convertases using C3 and C5-depleted sera - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Boc-Leu-Gly-Arg-AMC Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the preparation, storage, and handling of a stock solution of the fluorogenic substrate Boc-Leu-Gly-Arg-AMC (Boc-Leucine-Glycine-Arginine-7-amino-4-methylcoumarin). Adherence to this protocol is crucial for ensuring the integrity and performance of the substrate in various enzymatic assays.
This compound is a sensitive substrate for a variety of enzymes, including complement component C3/C5 convertases, coagulation factor Xa, and certain trypsin-like enzymes.[1][2] Proper preparation of the stock solution is the foundational step for reliable and reproducible experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | ~601.7 g/mol | [1][3][4] |
| Appearance | White to off-white solid | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | 80-100 mg/mL (approximately 133-166 mM) | |
| Solubility in Water | < 0.1 mg/mL (considered insoluble) | |
| Powder Storage | -20°C to -80°C, protected from light and moisture | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months |
Experimental Protocol: Stock Solution Preparation
This protocol details the necessary steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (recommended) or water bath at 37°C
Procedure:
-
Aliquoting the Powder: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom. This prevents loss of the fine powder.
-
Solvent Addition: Carefully add the required volume of DMSO to the vial to achieve the desired stock concentration. It is highly recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW ~601.7), you would add approximately 166.2 µL of DMSO.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
To ensure complete dissolution, sonicate the solution in an ultrasonic bath for a short period.
-
Alternatively, the solution can be gently warmed to 37°C and mixed until the solid is fully dissolved.
-
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles which can degrade the substrate, it is critical to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). The vials should be sealed tightly and protected from light.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Context
While this compound is a synthetic substrate and not part of a natural signaling pathway, its utility lies in its ability to be cleaved by specific enzymes, leading to the release of a fluorescent reporter molecule (AMC). This principle is depicted in the diagram below.
References
Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors Using Boc-Leu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for potential therapeutic agents. Fluorogenic substrates are invaluable tools in HTS assays for protease inhibitors due to their high sensitivity and suitability for automation. Boc-Leu-Gly-Arg-AMC is a fluorogenic substrate cleaved by several trypsin-like serine proteases, most notably Coagulation Factor Xa and Thrombin, key enzymes in the blood coagulation cascade. Upon enzymatic cleavage of the substrate, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, producing a quantifiable signal that is directly proportional to enzyme activity. This document provides detailed application notes and protocols for the use of this compound in the high-throughput screening of protease inhibitors, with a focus on Factor Xa.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by a target protease (e.g., Factor Xa). The cleavage of the amide bond between arginine (Arg) and AMC releases the fluorescent AMC molecule. The rate of AMC release is monitored over time using a fluorescence plate reader. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of fluorescence increase. The potency of inhibitory compounds is typically determined by calculating the half-maximal inhibitory concentration (IC50).
Target Enzyme: Coagulation Factor Xa
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, occupying a central position at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin to thrombin, the final effector enzyme in the clotting process. Due to its critical role, Factor Xa has become a major target for the development of anticoagulant drugs to prevent and treat thromboembolic disorders.
Signaling Pathway: The Blood Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a stable fibrin (B1330869) clot. Factor Xa is a central component of this pathway.
The blood coagulation cascade highlighting the central role of Factor Xa.
Experimental Protocols
Materials and Reagents
-
Enzyme: Human Factor Xa (or other target protease)
-
Substrate: this compound
-
Inhibitors: Test compounds and a known Factor Xa inhibitor as a positive control (e.g., Rivaroxaban, Apixaban)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% BSA.
-
Solvent: DMSO for dissolving substrate and inhibitors.
-
Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation at ~360-380 nm and emission at ~460 nm.
Stock Solution Preparation
| Reagent | Preparation | Storage |
| Factor Xa | Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 1 µM. Aliquot and store. | -80°C. Avoid repeated freeze-thaw cycles. |
| This compound | Dissolve in DMSO to a stock concentration of 10 mM. | -20°C, protected from light. |
| Test Compounds | Dissolve in DMSO to a stock concentration of 10 mM. Prepare serial dilutions in DMSO. | -20°C. |
| Positive Control | Dissolve a known Factor Xa inhibitor (e.g., Rivaroxaban) in DMSO to a stock concentration of 1 mM. Prepare serial dilutions in DMSO. | -20°C. |
High-Throughput Screening Workflow
Workflow for high-throughput screening of Factor Xa inhibitors.
Detailed Assay Protocol (96-well format)
-
Compound Plating:
-
Add 1 µL of serially diluted test compounds or positive control in DMSO to the appropriate wells of a black 96-well plate.
-
For control wells, add 1 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of Factor Xa in assay buffer (e.g., 2X final concentration).
-
Add 50 µL of the Factor Xa working solution to all wells except the "no enzyme" control wells.
-
Add 50 µL of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound in assay buffer (e.g., 2X final concentration). The final substrate concentration should be at or near the Km value for optimal sensitivity.
-
Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically, with readings taken every 1-2 minutes for 15-30 minutes.
-
Data Analysis
-
Calculate Reaction Rates: Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)] * 100 Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_no_inhibitor is the reaction rate in the absence of inhibitor (DMSO control).
-
V_no_enzyme is the background rate in the absence of the enzyme.
-
-
Generate IC50 Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Data Presentation
Enzyme Kinetic Parameters
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Reference |
| Boc-Val-Pro-Arg-AFC | α-Thrombin | 21 | 109 | [1] |
| Z-Gly-Gly-Arg-AMC | Thrombin | - | - | [2] |
Note: Specific Km values for this compound with Factor Xa or Thrombin should be determined experimentally under the specific assay conditions.
Inhibitor Potency (IC50/Ki Values)
The following table provides reference inhibitory constants for known Factor Xa and Thrombin inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |
| Rivaroxaban | Factor Xa | 0.7 | 0.4 | [3] |
| Apixaban (B1684502) | Factor Xa | - | 0.08 | |
| Edoxaban | Factor Xa | 2.3 (free FXa) | - | [4] |
| Dabigatran (B194492) | Thrombin | 10 | 4.5 | [5] |
| Argatroban | Thrombin | 1100 | - |
Disclaimer: The IC50 and Ki values presented in this table have been compiled from various literature sources and may have been determined using different substrates and assay conditions. These values should be used for reference purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescent compounds. | Screen compounds for intrinsic fluorescence before the assay. Subtract background fluorescence from all readings. |
| Contaminated reagents or microplate. | Use high-quality reagents and plates. | |
| Low signal-to-background ratio | Sub-optimal enzyme or substrate concentration. | Optimize enzyme and substrate concentrations. Ensure substrate concentration is near the Km value. |
| Inactive enzyme. | Use a fresh enzyme aliquot. Verify enzyme activity with a known substrate. | |
| High well-to-well variability | Inaccurate pipetting. | Use calibrated pipettes. Ensure proper mixing. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Inconsistent results | Reagent instability. | Prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles of stock solutions. |
| Temperature fluctuations. | Ensure consistent incubation temperatures. |
References
- 1. Effects of the oral, direct factor Xa inhibitor apixaban on routine coagulation assays and anti-FXa assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Protease Activity in Cell Lysates with Boc-Leu-Gly-Arg-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of protease activity is crucial for understanding a wide range of physiological and pathological processes, making it a key area of focus in biomedical research and drug development. Proteases are involved in numerous cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer, inflammatory disorders, and cardiovascular disease. The fluorogenic substrate Boc-Leu-Gly-Arg-AMC provides a sensitive and specific tool for assaying the activity of certain proteases in complex biological samples like cell lysates. This peptide sequence is recognized and cleaved by several trypsin-like serine proteases. This compound is a substrate for complement component C3/C5 convertases, coagulation factor Xa, and the high molecular weight thiol proteinase, macropain.[1][2]
The assay principle is based on the cleavage of the amide bond between the arginine residue of the peptide and the fluorescent group, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact peptide-conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This allows for the kinetic analysis of protease activity and the evaluation of potential inhibitors.
Principle of the Assay
The core of this fluorometric assay lies in the enzymatic release of a fluorescent reporter. The process can be visualized as a simple logical relationship.
Caption: Principle of the fluorogenic protease assay.
Data Presentation
The following tables summarize key quantitative parameters and reagent information for the use of this compound in protease activity assays.
Table 1: Substrate and Fluorophore Properties
| Parameter | Value | Reference |
| Full Name | t-Butyloxycarbonyl-L-leucyl-glycyl-L-arginine-7-amido-4-methylcoumarin | |
| Abbreviation | Boc-LGR-AMC | |
| Molecular Formula | C₂₉H₄₃N₇O₇ | [3] |
| Molecular Weight | 601.69 g/mol | [3] |
| AMC Excitation Max. | ~350-380 nm | [4] |
| AMC Emission Max. | ~440-460 nm | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Storage Conditions | Powder: -20°C to -80°C; In solvent: -80°C |
Table 2: Example Assay Conditions
| Parameter | Recommended Condition | Reference |
| pH Optimum (crude extract) | 9.0 | |
| Temperature Optimum (crude extract) | 45°C | |
| General Assay Buffer (Serine Proteases) | 50 mM Tris-HCl, 100 mM NaCl, 0-5 mM CaCl₂, pH 8.0 | |
| Typical Substrate Concentration | 10-100 µM |
Table 3: User-Generated Kinetic and Inhibition Data (Template)
This table is intended for researchers to populate with their own experimental data for comparative analysis.
| Cell Lysate/Enzyme | Km (µM) | Vmax (RFU/s) | Inhibitor | IC50 (nM) |
| Example: Cell Line A | User Determined | User Determined | Inhibitor X | User Determined |
| Example: Cell Line B | User Determined | User Determined | Inhibitor Y | User Determined |
| Purified Factor Xa | User Determined | User Determined | Inhibitor Z | User Determined |
Experimental Protocols
Part 1: Preparation of Cell Lysates
This protocol describes the preparation of cell lysates suitable for the measurement of protease activity. All steps should be performed on ice to minimize protein degradation.
Caption: Workflow for the preparation of cell lysates.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.5)
-
Protease inhibitor cocktail
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells.
-
For suspension cells, centrifuge the cell culture to pellet the cells.
-
-
Washing: Wash the cell pellet by resuspending in ice-cold PBS and centrifuging at 500 x g for 5 minutes at 4°C. Repeat this step twice.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer containing a protease inhibitor cocktail. A common starting point is 100 µL of buffer per 1 million cells.
-
Incubation and Homogenization: Incubate the cell suspension on ice for 30 minutes with occasional vortexing. For tissues or difficult-to-lyse cells, sonication or dounce homogenization may be required.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Quantification: Determine the total protein concentration of the lysate using a standard protein assay. This is crucial for normalizing protease activity.
-
Storage: Use the lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
Part 2: Protease Activity Assay
This protocol outlines the procedure for measuring protease activity in cell lysates using this compound.
Materials:
-
Cell lysate (prepared in Part 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 8.0)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw the this compound stock solution and the cell lysate on ice.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the 20-200 µM range).
-
Dilute the cell lysate to the desired protein concentration (e.g., 20-100 µg of total protein per well) in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted cell lysate.
-
Controls:
-
Negative Control (No Enzyme): Add 50 µL of lysis buffer instead of cell lysate.
-
Inhibitor Control: Pre-incubate the cell lysate with a known or test inhibitor for 15-30 minutes before adding the substrate.
-
Substrate Autohydrolysis Control: Add 50 µL of assay buffer and 50 µL of the substrate working solution.
-
-
-
Initiate Reaction: Add 50 µL of the 2X substrate working solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C or 45°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
Part 3: Data Analysis
-
Calculate Reaction Rate:
-
For each well, plot the relative fluorescence units (RFU) against time (in seconds or minutes).
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. The rate is expressed as RFU/s or RFU/min.
-
-
Normalize Activity:
-
Subtract the rate of the negative control (or substrate autohydrolysis) from the rate of the experimental samples.
-
Normalize the protease activity to the amount of protein in each well. For example, (RFU/s) / µg of protein.
-
-
Determine Inhibitor Potency (IC50):
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Proteases in Cellular Signaling
Proteases that cleave this compound, such as those in the coagulation and complement cascades, are critical components of extracellular signaling pathways that have profound effects on cellular behavior.
Caption: Role of Factor Xa in the coagulation cascade.
This diagram illustrates a simplified view of the coagulation cascade where Factor Xa plays a pivotal role. The activity of proteases like Factor Xa can be measured using this compound in relevant biological samples, providing insights into hemostasis and thrombosis. Similarly, this substrate can be used to investigate the activity of convertases in the complement system, which is a key component of the innate immune response.
References
Characterization of Purified Enzymes using the Boc-Leu-Gly-Arg-AMC Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of the fluorogenic substrate Boc-Leu-Gly-Arg-AMC in the characterization of purified serine proteases. The assay is based on the enzymatic cleavage of the 7-amino-4-methylcoumarin (B1665955) (AMC) group from the peptide backbone, resulting in a quantifiable fluorescent signal. This method is highly sensitive and suitable for determining enzyme kinetics, screening for inhibitors, and elucidating the activity of enzymes such as trypsin, thrombin, and Factor Xa.
Introduction
The this compound (t-Butyloxycarbonyl-L-leucyl-L-glycyl-L-arginine 7-amido-4-methylcoumarin) assay is a robust and widely used method for measuring the activity of proteases that recognize and cleave after an arginine residue. The peptide sequence mimics the cleavage site of several physiologically relevant serine proteases. Upon hydrolysis by the enzyme, the highly fluorescent AMC moiety is released, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity. This allows for the precise determination of key kinetic parameters such as Km, Vmax, kcat, and the inhibitory constant (Ki) or IC50 for enzyme inhibitors.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.
Figure 1: Principle of the fluorogenic protease assay.
Data Presentation
The following tables summarize representative kinetic parameters for the hydrolysis of AMC-based substrates by various serine proteases. It is important to note that specific kinetic constants for this compound are highly dependent on assay conditions (e.g., pH, temperature, buffer composition) and should be determined empirically. The data presented for similar substrates can serve as a useful reference.
Table 1: Michaelis-Menten Constants for Related Serine Protease Substrates
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | Boc-Val-Pro-Arg-AMC | 21 | * empirically determined | 109 | 5.2 x 10⁶ |
| Thrombin | Z-Gly-Gly-Arg-AMC | 100 | * empirically determined | 1.03 | 1.03 x 10⁴ |
| Trypsin | Boc-Gln-Ala-Arg-AMC | * not readily available | * empirically determined | * not readily available | * not readily available |
| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | * not readily available | * empirically determined | * not readily available | * not readily available |
Note: Data for related substrates are provided for reference. Kinetic parameters for this compound should be determined experimentally.
Table 2: IC50 Values of Inhibitors for Serine Proteases using AMC-based Substrates
| Enzyme | Inhibitor | Substrate | IC50 (nM) |
| Thrombin | Argatroban | Boc-Val-Pro-Arg-AMC | * empirically determined |
| Trypsin | Aprotinin | Boc-Gln-Ala-Arg-AMC | * empirically determined |
| Factor Xa | Rivaroxaban | Boc-Ile-Glu-Gly-Arg-AMC | * empirically determined |
Note: IC50 values are highly dependent on substrate concentration and assay conditions.
Experimental Protocols
Materials and Reagents
-
Substrate: this compound (lyophilized powder)
-
Enzyme: Purified serine protease (e.g., Trypsin, Thrombin, Factor Xa)
-
Inhibitor (optional): Specific inhibitor for the enzyme of interest
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0 (adjust as needed for optimal enzyme activity)
-
DMSO: Anhydrous, for dissolving the substrate and inhibitor
-
AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve
-
Microplates: Black, flat-bottom 96-well plates (for fluorescence assays)
-
Fluorescence Microplate Reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the lyophilized substrate in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer (e.g., assay buffer without substrate). The final concentration in the assay should be optimized to ensure a linear reaction rate.
-
Inhibitor Stock Solution (for IC50 determination): Dissolve the inhibitor in DMSO to a high concentration (e.g., 1000x the expected IC50).
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a concentration of 1 mM. Store at -20°C, protected from light.
Protocol 1: AMC Standard Curve Generation
To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve of free AMC must be generated.
-
Prepare a series of dilutions of the AMC standard stock solution in assay buffer to obtain concentrations ranging from 0 to 50 µM.
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to triplicate wells of a 96-well black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression. The slope of this curve will be used to convert RFU/min to µM/min.
Protocol 2: Determination of Km and Vmax
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. A typical range to test would be from 0.1x to 10x the expected Km value. If the Km is unknown, a broad range from 1 µM to 200 µM is a good starting point.
-
Prepare Enzyme Solution: Dilute the enzyme stock solution in cold assay buffer to a concentration that yields a linear reaction rate for at least 15-30 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration.
-
Assay Setup:
-
Add a fixed volume of each substrate dilution to triplicate wells of a 96-well plate.
-
Include "no enzyme" control wells containing only the highest substrate concentration and assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add a fixed volume of the diluted enzyme solution to all wells (except the "no enzyme" controls).
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate from RFU/min to µM/min using the slope from the AMC standard curve.
-
Plot V₀ as a function of the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Protocol 3: Determination of IC50
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in assay buffer.
-
Assay Setup:
-
Add a fixed volume of each inhibitor dilution to triplicate wells of a 96-well plate.
-
Include "no inhibitor" (vehicle control) and "no enzyme" control wells.
-
Add a fixed volume of the diluted enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at the desired temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction: Add a fixed volume of the this compound substrate solution to all wells. The final substrate concentration should ideally be at or near the Km value.
-
Measure Fluorescence: Monitor the fluorescence kinetically as described in Protocol 2.
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a prime example of a biological pathway involving serine proteases (like Thrombin and Factor Xa) that can be studied using the this compound assay.
Figure 2: The Coagulation Cascade.
Experimental Workflow
The following diagram outlines the general workflow for characterizing a purified enzyme using the this compound assay.
Application Notes and Protocols for Monitoring Convertase Activity in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the functional assessment of complement convertase activity directly in serum samples. The described hemolytic assay is a robust method for investigating the activity of both the classical and alternative pathway convertases, making it a valuable tool for basic research, clinical diagnostics, and the development of complement-targeting therapeutics.
The central principle of this assay is the separation of convertase formation from the terminal pathway and the formation of the Membrane Attack Complex (MAC).[1][2] This is achieved by forming convertases on the surface of erythrocytes in the presence of a C5 inhibitor, followed by a second step where the lytic activity of the formed convertases is revealed by the addition of a source of terminal complement components.[1][3]
Complement Activation Pathways Leading to Convertase Formation
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the formation of C3 and C5 convertases, which are crucial enzymatic complexes that amplify the complement cascade.
-
Classical Pathway: Initiated by the binding of C1q to antigen-antibody complexes. This leads to the cleavage of C4 and C2, forming the classical pathway C3 convertase (C4b2a).
-
Alternative Pathway: Activated by the spontaneous hydrolysis of C3. Factor B binds to C3b and is cleaved by Factor D to form the alternative pathway C3 convertase (C3bBb).
-
Lectin Pathway: Initiated by the binding of mannose-binding lectin (MBL) or ficolins to carbohydrates on the surface of pathogens. This pathway also leads to the formation of the C4b2a C3 convertase.
The C3 convertases cleave C3 into C3a and C3b. The binding of an additional C3b molecule to the C3 convertases forms the C5 convertases (C4b2a3b for the classical/lectin pathway and C3bBbC3b for the alternative pathway), which then cleave C5 to initiate the formation of the MAC.[1]
Experimental Protocol: Two-Step Hemolytic Assay for Convertase Activity
This protocol is adapted from methodologies described for the direct measurement of convertase activity in serum. The assay can be tailored to measure either classical or alternative pathway convertase activity by using different erythrocyte types and buffer conditions.
Materials and Reagents
| Reagent | Supplier | Notes |
| Normal Human Serum (NHS) | In-house or Commercial | Prepared from pooled blood of healthy donors. Should be stored in aliquots at -80°C. |
| Patient/Test Serum Samples | Collected and stored under the same conditions as NHS. | |
| Sensitized Sheep Erythrocytes (EA) | Commercial | For classical pathway analysis. |
| Rabbit Erythrocytes (Er) | Commercial | For alternative pathway analysis. |
| C5 Inhibitor (e.g., Eculizumab, OmCI) | Commercial | To block the complement cascade at the C5 level. |
| Guinea Pig Serum | Commercial | As a source of C5-C9 for the lytic step. |
| DGVB Buffer | Dextrose gelatin veronal buffer for the classical pathway. | |
| Mg-EGTA Buffer | Magnesium-EGTA buffer for the alternative pathway to chelate calcium and inhibit the classical and lectin pathways. | |
| GVB-EDTA Buffer | Gelatin veronal buffer with EDTA to stop the reaction and wash the cells. | |
| 96-well V-bottom microplates | ||
| Spectrophotometer | To measure absorbance at 405 nm. |
Experimental Workflow
Detailed Methodology
Step 1: Convertase Formation
-
Preparation for Classical Pathway (CP) Assay:
-
Use sensitized sheep erythrocytes (EA).
-
Perform dilutions in DGVB buffer.
-
Use a low serum concentration (e.g., 0.5% - 1%) to prevent activation of the alternative pathway.
-
-
Preparation for Alternative Pathway (AP) Assay:
-
Use rabbit erythrocytes (Er).
-
Perform dilutions in Mg-EGTA buffer.
-
Use a higher serum concentration (e.g., 2.5% - 5%) as the alternative pathway requires it for activation.
-
-
In a 96-well V-bottom plate, add the erythrocyte suspension.
-
Add the serum sample (patient or control) and a pre-determined concentration of a C5 inhibitor (e.g., eculizumab or OmCI).
-
Incubate the plate at 37°C with shaking. For kinetic analysis and determination of the time of maximal convertase activity (Tmax), this incubation can be performed for various time points (e.g., 0 to 60 minutes).
Step 2: Lytic Phase and Readout
-
Following the incubation in Step 1, wash the erythrocytes with GVB-EDTA buffer to remove unbound serum components and the C5 inhibitor.
-
Resuspend the erythrocyte pellets in GVB-EDTA buffer containing guinea pig serum (typically at a 1:40 dilution). The EDTA in the buffer prevents the formation of new convertases from the guinea pig serum.
-
Incubate the plate for a fixed time (e.g., 20-60 minutes) at 37°C to allow for MAC-mediated lysis.
-
Centrifuge the plate to pellet the remaining intact erythrocytes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm to quantify the amount of released hemoglobin.
-
Calculate the percentage of hemolysis relative to a 100% lysis control (erythrocytes lysed with water).
Data Presentation and Interpretation
The primary output of this assay is the percentage of hemolysis, which is directly proportional to the convertase activity in the serum sample. By performing the assay over a time course, a convertase activity profile can be generated, and the Tmax can be determined.
Table 1: Representative Time of Maximal Convertase Activity (Tmax) Profiles
| Pathway | Serum Concentration | C5 Inhibitor | Approximate Tmax (minutes) |
| Classical Pathway | 0.5% | OmCI | ~2.5 |
| Classical Pathway | 1% | Eculizumab | ~1 |
| Alternative Pathway | 3.75% | OmCI | ~20 |
| Alternative Pathway | 5% | Eculizumab | ~30 |
Note: These are example values; Tmax should be determined empirically for each experimental setup as it can be influenced by the batch of erythrocytes and serum.
Increased or prolonged convertase activity in patient samples compared to healthy controls can indicate the presence of convertase-stabilizing factors, such as C3 nephritic factor (C3NeF) or C4 nephritic factor (C4NeF), or gain-of-function mutations in complement components.
Table 2: Example of Convertase Activity in Patient vs. Control Sera
| Sample Group | Pathway | Mean Hemolysis at Tmax (%) | Standard Deviation |
| Healthy Controls | Alternative Pathway | 50 | 5 |
| Patient with C3NeF | Alternative Pathway | 85 | 7 |
| Healthy Controls | Classical Pathway | 60 | 6 |
| Patient with C4NeF | Classical Pathway | 90 | 8 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary.
Applications in Research and Drug Development
-
Disease Pathogenesis: This protocol can be used to investigate the role of convertase dysregulation in various complement-mediated diseases, including C3 glomerulopathy (C3G), atypical hemolytic uremic syndrome (aHUS), and systemic lupus erythematosus.
-
Biomarker Discovery: Measuring convertase activity can serve as a functional biomarker for disease activity and response to treatment.
-
Drug Development: The assay is a valuable tool for screening and characterizing the efficacy of novel complement inhibitors that target the convertases or their regulatory proteins. By assessing the impact of a therapeutic candidate on convertase activity in patient serum, researchers can gain insights into its mechanism of action and potential clinical utility.
References
Application Notes and Protocols for Boc-Leu-Gly-Arg-AMC in Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Gly-Arg-AMC (t-Butyloxycarbonyl-L-leucyl-glycyl-L-arginine 7-amido-4-methylcoumarin) is a highly sensitive and versatile fluorogenic substrate for a variety of serine proteases. Its utility in drug discovery is centered on its ability to provide a quantitative measure of enzyme activity through a straightforward fluorescence-based readout. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis.[1] This characteristic makes it an invaluable tool for high-throughput screening (HTS) of enzyme inhibitors, detailed kinetic studies of enzyme-inhibitor interactions, and the characterization of novel therapeutic candidates targeting proteases involved in various disease states.
Principle of Assay
The core of the assay lies in the enzymatic cleavage of the amide bond between the tripeptide (Leu-Gly-Arg) and the fluorophore (AMC). In its intact, substrate form, the fluorescence of the AMC group is quenched. Proteolytic cleavage liberates free AMC, a molecule with distinct fluorescent properties, allowing for real-time monitoring of the enzymatic reaction. The increase in fluorescence can be measured using a fluorescence plate reader or spectrofluorometer.
Applications in Drug Discovery
This compound is a substrate for several key proteases that are established drug targets:
-
Thrombin (Factor IIa): A critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulants to treat and prevent thrombotic disorders.
-
Factor Xa: Positioned at the convergence of the intrinsic and extrinsic coagulation pathways, Factor Xa is another major target for anticoagulant therapies.[2]
-
Trypsin: A well-characterized serine protease involved in digestion. While not a primary drug target in the same vein as thrombin or Factor Xa, it is often used in foundational protease research and for assessing the selectivity of inhibitors.
-
Complement Component C3/C5 Convertases: These enzymes are central to the complement system, a part of the innate immune system. Their modulation is a therapeutic strategy for various inflammatory and autoimmune diseases.[3][4]
The primary applications of this compound in a drug discovery context include:
-
High-Throughput Screening (HTS): The simplicity and sensitivity of the assay make it highly amenable to HTS campaigns for the identification of novel protease inhibitors from large compound libraries.
-
Enzyme Kinetics and Characterization: This substrate is used to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which are fundamental for understanding enzyme function.
-
Inhibitor Potency and Mechanism of Action Studies: It is instrumental in determining the half-maximal inhibitory concentration (IC50) of lead compounds and elucidating their mechanism of inhibition (e.g., competitive, non-competitive).
Data Presentation
The following table summarizes the kinetic parameters for proteases that cleave this compound and the inhibitory constants for selected compounds. Note: Specific kinetic and inhibitory constants for this compound are not always readily available in the public domain and can vary based on experimental conditions. The data presented here is a compilation from various sources and should be used as a reference.
| Enzyme | Substrate | Km (µM) | Inhibitor | IC50 (nM) |
| Thrombin | This compound | Data not readily available | Leupeptin | Data not readily available |
| Boc-Val-Pro-Arg-AFC (similar substrate) | 21 | |||
| Factor Xa | This compound | Data not readily available | Apixaban | Data not readily available |
| Rivaroxaban | Data not readily available | |||
| Trypsin | This compound | Data not readily available | Leupeptin | Data not readily available |
Experimental Protocols
General Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂. The optimal pH and ionic strength may vary depending on the specific protease.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., Assay Buffer). The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of test compounds in DMSO.
Protocol 1: Enzyme Activity Assay
This protocol is designed to measure the baseline activity of a target protease.
-
Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (a typical starting range is 50-200 µM).
-
Assay Plate Setup: In a 96-well black microplate, add 50 µL of the working substrate solution to each well.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction. For a negative control, add 50 µL of Assay Buffer without the enzyme.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (Excitation: ~360-380 nm, Emission: ~440-460 nm).
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every 60 seconds) for a period sufficient to establish a linear rate of substrate cleavage.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Protocol 2: Inhibitor Screening Assay (IC50 Determination)
This protocol is for determining the potency of an inhibitor.
-
Compound Dilution: Prepare a serial dilution of the inhibitor stock solution in Assay Buffer.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add 25 µL of the serially diluted inhibitor solutions. Include wells with vehicle control (DMSO in Assay Buffer) for 0% inhibition and wells with a known potent inhibitor or no enzyme for 100% inhibition.
-
Enzyme Addition and Pre-incubation: Add 25 µL of the diluted enzyme solution to each well. Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add 50 µL of the working substrate solution to each well to start the reaction. The substrate concentration should ideally be at or near the Km value.
-
Fluorescence Measurement and Data Acquisition: Proceed as described in Protocol 1, steps 4 and 5.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: Workflow for a protease inhibitor screening assay.
Caption: Simplified Coagulation Cascade.
References
Excitation and emission wavelength settings for Boc-Leu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Gly-Arg-AMC is a fluorogenic peptide substrate utilized in the sensitive detection of various serine proteases. Upon enzymatic cleavage at the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is liberated. The resulting fluorescence can be measured to quantify enzymatic activity. This substrate is particularly useful for assays involving complement component C3/C5 convertases and coagulation factor Xa.[1][2] Its application extends to the screening of enzyme inhibitors and the characterization of enzyme kinetics, making it a valuable tool in drug discovery and biomedical research.
Physicochemical Properties and Spectral Data
This compound is typically supplied as a solid and should be stored at -20°C for long-term stability.[3] Stock solutions are best prepared in dimethyl sulfoxide (B87167) (DMSO).[2] The liberated fluorophore, AMC, has distinct excitation and emission spectra that allow for its quantification.
Table 1: Recommended Excitation and Emission Wavelength Settings and Physicochemical Properties
| Parameter | Value | Reference |
| Recommended Excitation Wavelength | 350 - 360 nm | [4] |
| Recommended Emission Wavelength | 450 - 460 nm | [4] |
| Molecular Formula | C₂₉H₄₃N₇O₇ | [3][5] |
| Molecular Weight | 601.7 g/mol | [3][5] |
| CAS Number | 65147-09-3 | [3] |
Note: The optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and buffer conditions. It is recommended to perform a wavelength scan to determine the optimal settings for your experimental setup.
Key Applications and Experimental Protocols
This compound is a versatile substrate for a range of enzymatic assays. Below are detailed protocols for two of its primary applications: the measurement of Factor Xa activity and the activity of complement C3/C5 convertases.
Factor Xa Activity Assay
This protocol is designed for the kinetic measurement of Factor Xa activity in a 96-well plate format.
Materials:
-
This compound
-
Factor Xa enzyme standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store any unused stock solution at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. A typical final concentration in the assay is 10-100 µM. The optimal concentration should be determined experimentally.
-
Prepare a dilution series of the Factor Xa enzyme standard in Assay Buffer.
-
Pipette 50 µL of the Factor Xa standard dilutions or your sample into the wells of the 96-well plate.
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the optimal excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm). [4]
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The activity of Factor Xa in the sample can be determined by comparing its reaction rate to that of the standard curve.
Complement C3/C5 Convertase Activity Assay
This protocol provides a general framework for measuring the activity of C3/C5 convertases. The specific components and conditions will depend on the origin of the convertase (classical or alternative pathway) and the experimental setup.
Materials:
-
This compound
-
Source of C3/C5 convertase (e.g., purified enzyme, serum)
-
Assay Buffer (e.g., a buffer that supports complement activation)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the substrate in the appropriate Assay Buffer. The final concentration should be optimized for the specific convertase being assayed.
-
Prepare your C3/C5 convertase sample. This may involve the assembly of the convertase on a surface (e.g., antibody-sensitized cells) or the use of a purified, stable convertase.
-
Add your convertase sample to the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorometric microplate reader at the optimal excitation and emission wavelengths.
-
The rate of substrate cleavage is proportional to the activity of the C3/C5 convertase.
Signaling Pathways
The enzymes that cleave this compound are key components of the coagulation and complement cascades. Understanding these pathways is crucial for interpreting experimental results.
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for the conversion of prothrombin to thrombin.
Caption: The Coagulation Cascade leading to Factor Xa activation.
Complement Cascade
The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. C3 and C5 convertases are central enzymes in all three pathways of complement activation.
Caption: The Complement Cascade and the central role of C3/C5 Convertases.
References
Troubleshooting & Optimization
Technical Support Center: Peptide Substrates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic substrate Boc-Leu-Gly-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: Incomplete dissolution can be a common issue. To aid dissolution, gentle warming and sonication are recommended.[3][4] Heating the solution to 37°C in a water bath and using an ultrasonic bath can help increase solubility.[4] It is also crucial to use high-quality, anhydrous (newly opened) DMSO, as the presence of water can significantly reduce the solubility of the product.
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: The solubility of this compound in DMSO is high, but reported values vary slightly between suppliers. Generally, concentrations between 80 mg/mL and 100 mg/mL can be achieved. For specific concentrations, refer to the quantitative data table below.
Q4: How should I store the this compound stock solution in DMSO?
A4: Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month. For longer-term storage, -80°C is preferable, and the solution should be used within six months. Always protect the solution from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the DMSO stock solution. | The solubility limit has been exceeded, or the DMSO contains water. | Use fresh, anhydrous DMSO. Warm the solution gently (e.g., 37°C) and sonicate to redissolve the precipitate. If the issue persists, prepare a new, more dilute stock solution. |
| The powder does not dissolve completely, even with sonication. | Low-quality or hydrated DMSO is being used. The temperature may be too low. | Ensure you are using high-purity, anhydrous DMSO. Gently warm the vial in a 37°C water bath while vortexing or sonicating. |
| Stock solution appears cloudy or contains particulates. | Incomplete dissolution or presence of impurities. | Centrifuge the vial briefly to pellet any undissolved material. Carefully transfer the clear supernatant to a new, sterile tube. Consider filtering the solution through a 0.22 µm syringe filter if necessary for your application. |
Quantitative Data: Solubility in Different Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 - 100 | 132.96 - 166.20 | Sonication, gentle heating, and use of anhydrous DMSO are recommended to achieve maximum solubility. |
| Water | < 0.1 | Insoluble | This peptide is practically insoluble in aqueous solutions. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 | 5.48 | This formulation is for in vivo use and requires sequential addition of solvents and sonication. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 601.69 g/mol ) in DMSO.
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or heating block (set to 37°C)
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM solution, you will need to dissolve 6.02 mg of the peptide in 1 mL of DMSO. Adjust calculations based on the amount of powder you have.
-
Dispensing Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the peptide powder.
-
Initial Mixing: Close the vial tightly and vortex for 30-60 seconds to suspend the powder.
-
Assisted Dissolution:
-
Place the vial in a 37°C water bath for 5-10 minutes.
-
Following heating, place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure no particulates are visible.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
-
Dissolution Workflow
Caption: Workflow for dissolving this compound in DMSO.
References
Troubleshooting high background fluorescence in AMC-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-amino-4-methylcoumarin (B1665955) (AMC)-based assays. The information is designed to help identify and mitigate common sources of high background fluorescence, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the principle of an AMC-based assay?
A1: An AMC-based assay is a fluorogenic method used to measure the activity of enzymes like proteases or deacetylases. The substrate consists of a peptide or other molecular group covalently linked to AMC. In this conjugated form, the fluorescence of AMC is quenched.[1] When the enzyme cleaves the bond, free AMC is released, which fluoresces strongly upon excitation. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1][2]
Q2: What are the typical excitation and emission wavelengths for released AMC?
A2: Free AMC is typically excited at a wavelength between 340-380 nm, with the emission maximum occurring between 440-460 nm.[1][3] It is crucial to confirm the optimal settings for your specific instrument and buffer conditions, as these can cause slight variations. The uncleaved AMC-conjugated substrate has shorter excitation and emission wavelengths (approximately 330 nm/390 nm).
Q3: Why is high background fluorescence a problem in AMC-based assays?
A3: High background fluorescence can obscure the specific signal generated by the enzymatic reaction. This reduces the assay's sensitivity, dynamic range, and overall signal-to-noise ratio, making it difficult to detect weak enzymatic activity or subtle changes in response to inhibitors.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can stem from various sources. The following guide addresses common causes and provides targeted solutions.
Q4: My "no-enzyme" control shows high and/or increasing fluorescence. What is the likely cause?
A4: This often points to the spontaneous hydrolysis of the AMC-substrate, where the substrate breaks down without enzymatic activity.
-
Troubleshooting Steps:
-
Run a "Substrate Only" Control: Incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time. A significant increase indicates substrate instability.
-
Prepare Substrate Fresh: AMC-conjugated substrates can be unstable in aqueous solutions. Prepare the substrate solution immediately before use.
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Optimize Buffer pH: Extreme pH values can accelerate substrate hydrolysis. Test a range of pH values to find a balance between enzyme activity and substrate stability.
-
Check Substrate Purity: The substrate lot may be contaminated with free AMC. High-performance liquid chromatography (HPLC) can be used to assess purity.
-
Q5: How can I determine if my reagents or labware are contributing to the high background?
A5: Contaminated reagents or autofluorescent labware are common sources of background signal.
-
Troubleshooting Steps:
-
Test Individual Components: Measure the fluorescence of each assay component (buffer, water, additives) individually.
-
Use High-Purity Reagents: Ensure you are using high-purity water and reagents to prepare buffers. Microbial contamination in buffers can also be a source of enzymes that may act on the substrate.
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Select Appropriate Microplates: Different types of black microplates can have varying levels of intrinsic fluorescence. It is recommended to test plates from different manufacturers and use the same type consistently. Avoid using plastic-bottom dishes which can fluoresce brightly; glass-bottom vessels are often a better choice.
-
Q6: Could my test compound be the source of the high background?
A6: Yes, test compounds can be autofluorescent, meaning they fluoresce at the same wavelengths used to detect AMC. This is a major source of interference in high-throughput screening (HTS).
-
Troubleshooting Steps:
-
Perform an Autofluorescence Counter-Assay: Add the test compound to the assay buffer without the enzyme or substrate and measure the fluorescence. A high signal indicates the compound is autofluorescent.
-
Data Correction: If the compound's fluorescence is moderate, you can subtract the signal from the compound-only control wells from the total signal.
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Use Red-Shifted Fluorophores: Autofluorescence is more common at lower wavelengths. If possible, switch to an assay format that uses a red-shifted fluorophore to minimize interference.
-
Q7: What if the high background is not from substrate instability or compound autofluorescence?
A7: Other potential causes include enzyme contamination and incorrect instrument settings.
-
Troubleshooting Steps:
-
Check Enzyme Purity: The enzyme preparation may be contaminated with other enzymes (e.g., proteases) that can cleave the substrate. Verify the purity of your enzyme using methods like SDS-PAGE. Each new batch of enzyme should be tested for purity, as variability can occur.
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths on the plate reader are correctly set for free AMC. Also, check the photomultiplier tube (PMT) gain; an excessively high gain will amplify both the specific signal and the background noise.
-
Summary of Troubleshooting Strategies
| Potential Cause | Recommended Solution | Key Control Experiment |
| Substrate Autohydrolysis | Prepare substrate solution fresh before each use. Optimize buffer pH. | "Substrate Only" Control: Incubate substrate in assay buffer without enzyme and monitor fluorescence over time. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers to prevent microbial growth. | Component Check: Measure the intrinsic fluorescence of each individual assay component (buffer, additives, etc.). |
| Compound Autofluorescence | Subtract the signal from a compound-only control. Consider using a different assay format with a red-shifted fluorophore. | Autofluorescence Counter-Assay: Incubate the test compound in assay buffer (no enzyme, no substrate) and measure fluorescence. |
| Enzyme Contamination | Use a highly purified enzyme. Verify purity with SDS-PAGE for each new batch. | "Enzyme Only" Control: Incubate the enzyme in assay buffer (no substrate) to check for intrinsic fluorescence or contaminating activity. |
| Labware Interference | Use black, opaque microplates with low intrinsic fluorescence. Test different plate types. | Plate Blank: Measure the fluorescence of empty wells and wells containing only the assay buffer. |
| Incorrect Instrument Settings | Verify correct excitation/emission wavelengths for AMC (Ex: 340-380nm, Em: 440-460nm). Optimize PMT gain. | AMC Standard Curve: Run a standard curve with free AMC to confirm instrument sensitivity and linearity. |
Key Experimental Protocols
Protocol 1: "Substrate Only" Control for Autohydrolysis
This protocol quantifies the rate of non-enzymatic substrate hydrolysis.
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Reagent Preparation: Prepare the assay buffer and the AMC-substrate working solution as you would for the main experiment.
-
Assay Setup: In a multi-well black plate, add the assay buffer to a set of wells.
-
Initiate Reaction: Add the AMC-substrate working solution to the wells. The final volume and concentration should be identical to your experimental wells.
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Incubation and Measurement: Incubate the plate under the same conditions (time, temperature) as your main assay. Measure fluorescence at regular intervals (kinetic reading) or at the final endpoint.
-
Data Analysis: Plot the fluorescence intensity (RFU) over time. A steep slope indicates significant autohydrolysis.
Protocol 2: Compound Autofluorescence Counter-Assay
This protocol determines if a test compound is intrinsically fluorescent.
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Reagent Preparation: Prepare the assay buffer. Prepare serial dilutions of the test compound at the same concentrations used in the primary assay.
-
Assay Setup: In a multi-well black plate, add the diluted compound to the wells.
-
Control Wells: Include control wells containing only the assay buffer (blank).
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Measurement: Read the fluorescence at the same excitation and emission wavelengths used for the AMC assay.
-
Interpretation: If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent.
Visual Guides
Caption: Principle of enzymatic cleavage and fluorescence in an AMC-based assay.
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Common sources contributing to high background in AMC-based assays.
References
Optimizing buffer pH and temperature for Boc-Leu-Gly-Arg-AMC assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer pH and temperature for enzymatic assays using the fluorogenic substrate Boc-Leu-Gly-Arg-AMC.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the reported optimal pH and temperature for assays using this compound?
A1: Based on available data, the optimal conditions for the cleavage of this compound have been reported to be at a pH of 9.0 and a temperature of 45°C [1]. However, it is important to note that the optimal conditions can vary depending on the specific enzyme being assayed. For proteases that cleave after arginine (Arg) or lysine (B10760008) (Lys), a pH range of 8.0 to 8.5 is often considered optimal[2]. For different enzymes and substrates, such as the trypsin-like activity of the 20S proteasome using Boc-Leu-Arg-Arg-AMC, a buffer with pH 7.1 at 37°C has been utilized[3][4][5]. Therefore, it is highly recommended to experimentally determine the optimal pH and temperature for your specific enzyme and assay conditions.
Q2: My fluorescent signal is low. Could incorrect pH or temperature be the cause?
A2: Yes, suboptimal pH and temperature are common causes of low signal in enzymatic assays. Enzyme activity is highly dependent on both pH and temperature. If the buffer pH is too far from the enzyme's optimum, it can lead to a significant decrease in catalytic activity. Similarly, if the temperature is too low, the reaction rate will be slow, and if it's too high, the enzyme may denature. We recommend performing a pH and temperature optimization experiment as detailed in the protocols below.
Q3: What type of buffer should I use for my this compound assay?
A3: The choice of buffer is critical as its pKa should be close to the desired assay pH to ensure stable pH control. For assays requiring a pH in the neutral to slightly alkaline range, Tris buffer is a common choice[3][4][5]. For more alkaline conditions, a glycine-NaOH buffer might be suitable[6]. It is crucial to verify that the buffer components do not interfere with your enzyme's activity or the fluorescence of the AMC fluorophore.
Q4: How do I perform a pH optimization experiment?
A4: To determine the optimal pH for your enzyme, you should perform the assay across a range of pH values while keeping the temperature and all other parameters constant. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: How do I determine the optimal temperature for my assay?
A5: Similar to pH optimization, you should incubate your assay at various temperatures while maintaining a constant, optimal pH. The temperature that yields the highest enzymatic activity is the optimum. A detailed protocol is available in the "Experimental Protocols" section.
Q6: Can high substrate concentration lead to issues?
A6: Yes, while not directly related to pH and temperature, it's worth noting that very high concentrations of the this compound substrate can lead to the "inner filter effect" or substrate inhibition, which can affect the accuracy of your results[2]. It is recommended to use a substrate concentration at or below the Michaelis constant (Km) for initial rate measurements[2].
Data Presentation: Optimal pH and Temperature for Similar Assays
The following table summarizes reported optimal conditions for enzymatic assays using this compound and similar substrates.
| Enzyme/System | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| Proteolytic enzymes from abdominal gland extract | This compound | 9.0 | 45 | [1] |
| General Proteases (cleaving after Arg/Lys) | Ac-Arg-Gly-Lys-AMC | 8.0 - 8.5 | Not Specified | [2] |
| 20S Proteasome (trypsin-like activity) | Boc-Leu-Arg-Arg-AMC | 7.1 | 37 | [3][4][5] |
| Halotolerant bacterial protease | Casein | 8.0 | 40 | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal Buffer pH
Objective: To determine the pH at which the enzyme exhibits maximum activity with this compound.
Materials:
-
Enzyme of interest
-
This compound substrate
-
A series of buffers with overlapping pH ranges (e.g., Phosphate buffer for pH 6.0-8.0, Tris-HCl for pH 7.5-9.0, Glycine-NaOH for pH 9.0-10.5)
-
Microplate reader capable of fluorescence measurement (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
96-well black microplates
-
Incubator set to a constant temperature (e.g., 37°C)
Methodology:
-
Prepare a series of assay buffers , each at a different pH value (e.g., in 0.5 pH unit increments from 6.5 to 10.0).
-
Prepare a stock solution of your enzyme in a stable, neutral buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Set up the assay reactions in a 96-well plate. For each pH to be tested, prepare triplicate wells containing the assay buffer and your enzyme.
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Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate to the buffer conditions.
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Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should be kept constant across all wells.
-
Immediately begin monitoring the fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
Calculate the initial reaction velocity (rate) for each pH value by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction rate as a function of pH to identify the optimal pH.
Protocol 2: Determination of Optimal Temperature
Objective: To determine the temperature at which the enzyme exhibits maximum activity.
Materials:
-
Enzyme of interest
-
This compound substrate
-
Optimal assay buffer (determined from Protocol 1)
-
Microplate reader with temperature control
-
96-well black microplates
Methodology:
-
Prepare the assay mixture containing the optimal buffer, your enzyme, and the this compound substrate.
-
Set up the assay reactions in a 96-well plate in triplicate for each temperature to be tested.
-
Use a microplate reader with a temperature controller to run the assay at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 40°C, 45°C, 50°C, 55°C, 60°C).
-
Equilibrate the plate at each temperature for 5 minutes before initiating the readings.
-
Monitor the fluorescence kinetically as described in Protocol 1.
-
Calculate the initial reaction velocity for each temperature.
-
Plot the reaction rate as a function of temperature to determine the optimal temperature for your enzyme's activity.
Mandatory Visualizations
Caption: Experimental workflow for optimizing buffer pH and temperature.
Caption: Relationship between enzyme activity, pH, and temperature.
References
Preventing Boc-Leu-Gly-Arg-AMC precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Boc-Leu-Gly-Arg-AMC in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous solutions?
A1: this compound is sparingly soluble in water.[1][2] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer. The abrupt change in solvent polarity reduces the solubility of the peptide, causing it to come out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: DMSO is the most recommended solvent for preparing concentrated stock solutions of this compound.[1][3][4] It is advisable to use freshly opened, anhydrous DMSO to minimize the impact of absorbed moisture on solubility.[5]
Q3: What are the typical working concentrations for this compound in enzymatic assays?
A3: The working concentration of this compound in enzymatic assays typically ranges from 50 to 200 µM.[6][7] It is crucial to determine the optimal concentration for your specific experimental conditions.
Q4: Can sonication or heating be used to redissolve precipitated this compound?
A4: Yes, sonication and gentle heating can help redissolve the peptide.[1][2][5] Heating the solution to 37°C or 50°C in a water bath while vortexing or sonicating is often recommended.[2][6] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the peptide.
Q5: How should this compound stock solutions be stored?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C.[1][5][6] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[6][7]
Troubleshooting Guide
Issue: Precipitation observed upon dilution of DMSO stock into aqueous buffer.
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Verify DMSO Quality and Stock Concentration
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Rationale: The quality of the DMSO and the concentration of the stock solution are critical first parameters to check.
-
Action:
-
Use anhydrous, high-purity DMSO to prepare your stock solution.[5]
-
Ensure your stock concentration is not excessively high. A typical stock concentration is in the range of 10-50 mM in DMSO.
-
Step 2: Incorporate Co-solvents in Aqueous Buffer
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Rationale: Co-solvents can increase the solubility of the peptide in the final aqueous solution.
-
Action:
-
Prepare your aqueous buffer containing a small percentage of a water-miscible organic solvent or a non-ionic surfactant.
-
Refer to the table below for recommended co-solvents and their typical concentrations.
-
Step 3: Optimize the Dilution Method
-
Rationale: The way the stock solution is introduced into the aqueous buffer can significantly impact precipitation.
-
Action:
Step 4: Adjust Buffer pH
-
Rationale: The net charge of the peptide can influence its solubility, and this is dependent on the pH of the solution.
-
Action:
-
For some applications, increasing the pH to around 9.0 has been found to be optimal for the activity of enzymes that cleave this substrate, which may also improve its solubility.[5]
-
Experiment with a range of pH values (e.g., 7.5 to 9.0) to find the optimal pH for both solubility and your specific assay requirements.
-
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Recommendations |
| DMSO | 80 - 100 mg/mL (133 - 166 mM)[1][2][5] | Recommended for stock solutions. Sonication may be needed.[1] |
| Water | < 0.1 mg/mL (Insoluble)[1][2] | Not suitable as a primary solvent. |
| DMF | 14 mg/mL | An alternative to DMSO for stock solutions. |
| Ethanol | 10 mg/mL | Can be used, but lower solubility than DMSO. |
| PBS (pH 7.2) | 1 mg/mL | Limited solubility in standard aqueous buffers. |
Table 2: Formulations for Improved Aqueous Solubility
| Formulation Components | Final Concentration of this compound |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL (5.48 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.15 mM)[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.15 mM)[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Caption: Workflow for preparing a this compound stock solution.
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution (MW: 601.69 g/mol ), weigh out 6.02 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath or warm it to 37°C to ensure complete dissolution.[1][2]
-
Aliquoting: Dispense the stock solution into smaller, single-use polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1][6]
Protocol 2: Preparation of a 100 µM Working Solution in an Aqueous Buffer with a Co-solvent
Caption: Workflow for preparing a diluted working solution.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Tris or HEPES) containing a co-solvent such as 5-10% DMSO or 10% PEG300.
-
Warming: Gently warm the buffer to 37°C.[6]
-
Dilution: While vigorously vortexing the warm buffer, slowly add the required volume of the 10 mM this compound stock solution. For a 100 µM final concentration, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Mixing: Continue to vortex for 1-2 minutes to ensure homogeneity. If any cloudiness persists, sonicate for a short period.
-
Usage: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
References
Boc-Leu-Gly-Arg-AMC stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of the fluorogenic substrate Boc-Leu-Gly-Arg-AMC. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is practically insoluble in water.[1][3][4] For optimal results, use freshly opened, anhydrous DMSO, as the presence of moisture can impact the solubility of the product.
2. What is the best way to store the solid (powder) form of this compound?
The solid form of this compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, the following conditions are recommended:
| Storage Temperature | Duration |
| -20°C | 1 year to 3 years |
| -80°C | 2 years |
3. How should I store stock solutions of this compound?
Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots protected from light. Recommended storage conditions for stock solutions are:
| Storage Temperature | Duration |
| -20°C | 1 month |
| -80°C | 6 months to 1 year |
4. Can I store the stock solution at 4°C for a short period?
While some sources suggest short-term storage at +4°C, it is generally not recommended for optimal stability. For any unused portion of the solution, it is best to adhere to the recommended long-term storage conditions at -20°C or -80°C.
5. Is this compound sensitive to light?
Yes, this compound is a fluorogenic compound and should be protected from light to prevent photodegradation, which can lead to increased background fluorescence and reduced substrate performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in my assay. | 1. Substrate Degradation: The substrate may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles). 2. Contaminated Solvent: The DMSO used to dissolve the substrate may be contaminated or of poor quality. | 1. Use a fresh aliquot of the substrate stock solution. If the problem persists, prepare a new stock solution from the solid powder. 2. Use high-purity, anhydrous DMSO to prepare a fresh stock solution. |
| Low or no signal in my enzymatic assay. | 1. Inactive Substrate: The substrate may have lost its activity due to degradation. 2. Precipitation: The substrate may have precipitated out of the solution, especially if aqueous buffers were added too quickly or if the final DMSO concentration is too low. | 1. Verify the substrate's activity using a positive control enzyme known to cleave this compound. 2. Ensure the substrate is fully dissolved in DMSO before adding it to the aqueous assay buffer. Mix thoroughly after addition. The final DMSO concentration in the assay should be sufficient to maintain solubility. |
| Inconsistent results between experiments. | 1. Inconsistent Substrate Concentration: Repeated freeze-thaw cycles can lead to solvent evaporation and changes in concentration. 2. Variable Substrate Quality: Using different aliquots that have been stored for varying durations or under different conditions. | 1. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. 2. Always use aliquots from the same stock solution that have been stored under identical conditions for a particular set of experiments. |
| Difficulty dissolving the solid powder. | 1. Inadequate Solvent Volume: The volume of DMSO may be insufficient for the amount of powder. 2. Low Temperature: The solution may be too cold, reducing solubility. | 1. Refer to the manufacturer's datasheet for recommended solubility concentrations (e.g., up to 100 mg/mL in DMSO). 2. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate or warm the solution to 37°C to ensure the substrate is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visual Guides
References
Navigating High Concentrations of Boc-Leu-Gly-Arg-AMC: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic substrate Boc-Leu-Gly-Arg-AMC is a valuable tool for assaying the activity of various proteases, including convertases, Factor Xa, and the proteasome. However, as with many enzymatic assays, high concentrations of this substrate can lead to a phenomenon known as substrate inhibition, where the reaction rate unexpectedly decreases. This technical guide provides troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate substrate inhibition in your experiments.
Troubleshooting Guide: Dealing with Substrate Inhibition
| Symptom | Potential Cause | Recommended Action |
| Non-linear reaction progress curves that plateau or decrease over time at high substrate concentrations. | Substrate Inhibition: At excessive concentrations, two molecules of this compound may bind to the enzyme, forming a non-productive or less-productive ternary complex. | Perform a substrate titration experiment to determine the optimal concentration range. Test a wide range of this compound concentrations, from well below to well above the suspected inhibitory range. |
| "Hook" effect observed in the substrate-velocity plot (rate increases, then decreases with increasing substrate concentration). | Classic Substrate Inhibition: This is the hallmark of substrate inhibition kinetics. | Fit your data to the Haldane-Andrews model for substrate inhibition to determine the inhibition constant (Ki). This will help you understand the concentration at which inhibition becomes significant. |
| Inconsistent or lower-than-expected enzyme activity at substrate concentrations presumed to be saturating. | Substrate-dependent artifacts: High concentrations of the substrate may lead to inner filter effects, where the substrate absorbs excitation or emission light, leading to artificially low fluorescence readings. | Measure the absorbance spectrum of this compound at the excitation and emission wavelengths used in your assay. If significant, consider using a lower substrate concentration or applying a correction factor. |
| High background fluorescence. | Intrinsic fluorescence of the substrate: this compound itself possesses some level of fluorescence, which can become problematic at high concentrations. | Always include a "substrate only" control (no enzyme) to quantify the background fluorescence at each substrate concentration. Subtract this background from your experimental readings. |
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why does it occur with this compound?
Q2: At what concentration does this compound typically cause substrate inhibition?
A2: The concentration at which substrate inhibition occurs is highly dependent on the specific enzyme being assayed, as well as the experimental conditions (e.g., pH, temperature, buffer composition). Generally, for AMC-based substrates, working concentrations are in the range of 50-200 µM.[3][4] Inhibition may start to be observed at concentrations significantly above this range. It is crucial to determine the optimal substrate concentration for your specific enzyme and assay conditions empirically.
Q3: How can I experimentally determine if I am observing substrate inhibition?
A3: The most direct method is to perform a substrate titration experiment. By measuring the initial reaction velocity at a wide range of this compound concentrations, you can plot the velocity against the substrate concentration. If substrate inhibition is occurring, you will observe a characteristic "hook" shape where the velocity initially increases, reaches a maximum, and then decreases as the substrate concentration continues to rise.
Q4: What is the Haldane-Andrews model and how can it help me?
A4: The Haldane-Andrews model is a modification of the Michaelis-Menten equation that accounts for substrate inhibition.[5] By fitting your substrate titration data to this model, you can determine key kinetic parameters:
-
Vmax: The maximum reaction velocity.
-
Km: The Michaelis constant, representing the substrate concentration at half-maximal velocity.
-
Ki: The substrate inhibition constant, indicating the concentration of substrate at which the reaction rate is halved due to inhibition.
This model provides a quantitative understanding of the inhibitory effect and helps in selecting a substrate concentration that maximizes activity while avoiding inhibition.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol will help you identify the optimal substrate concentration for your enzyme and detect potential substrate inhibition.
Materials:
-
Purified enzyme of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimized for your enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of this compound dilutions in assay buffer. It is recommended to test a broad range of final concentrations, for example, from 1 µM to 500 µM.
-
Prepare the enzyme solution at a fixed, optimal concentration in the assay buffer.
-
Set up the assay plate:
-
Add 50 µL of each this compound dilution to triplicate wells.
-
Include triplicate wells with 50 µL of assay buffer only (no substrate control).
-
Include triplicate wells with each substrate concentration but no enzyme (substrate only control).
-
-
Pre-incubate the plate at the optimal temperature for your enzyme for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to all wells except the "substrate only" controls.
-
Immediately begin kinetic measurement of fluorescence in the microplate reader. Use excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).
-
Data Analysis:
-
For each substrate concentration, subtract the fluorescence of the "substrate only" control from the corresponding enzyme-containing wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the this compound concentration.
-
Analyze the resulting curve to identify the optimal concentration and to see if a "hook" shape, indicative of substrate inhibition, is present at higher concentrations.
-
Data Presentation: Hypothetical Substrate Titration Data
The following table illustrates hypothetical data from a substrate titration experiment demonstrating substrate inhibition.
| This compound (µM) | Initial Velocity (RFU/min) |
| 10 | 150 |
| 25 | 350 |
| 50 | 600 |
| 100 | 850 |
| 200 | 700 |
| 400 | 450 |
| 500 | 300 |
Note: This is example data and the actual values will vary depending on the enzyme and assay conditions.
Visualizing Key Concepts and Pathways
Mechanism of Substrate Inhibition
The following diagram illustrates the classical model of substrate inhibition where a second substrate molecule binds to the enzyme-substrate complex, forming an inactive ternary complex.
Experimental Workflow for Investigating Substrate Inhibition
This workflow outlines the steps to diagnose and address potential substrate inhibition.
Relevant Signaling Pathways
This compound is a substrate for enzymes involved in several critical signaling pathways.
Factor Xa in the Coagulation Cascade:
Factor Xa is a key protease in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin.
C3/C5 Convertases in the Complement Pathway:
C3 and C5 convertases are central enzymes in the complement system, an essential part of the innate immune response.
Proteasome-Mediated Protein Degradation:
The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins, a crucial process for cellular homeostasis.
References
Technical Support Center: Minimizing Autofluorescence in Protease Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing autofluorescence in protease assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in protease assays?
A1: Autofluorescence is the natural emission of light by biological materials when excited by light, which is not due to the addition of a specific fluorescent label.[1] In protease assays that rely on fluorescent reporters, this intrinsic fluorescence from the sample can create high background noise, masking the specific signal from the assay and reducing the signal-to-noise ratio.[2] This can make it difficult to accurately quantify protease activity, especially for low-abundance proteases or when using substrates that produce a weak signal.[3]
Q2: What are the common sources of autofluorescence in biological samples?
A2: Autofluorescence in biological samples originates from various endogenous molecules and structures.[4] Common sources include:
-
Endogenous Fluorophores: Molecules like NAD(P)H, flavins, collagen, and elastin (B1584352) are naturally fluorescent.[5] Collagen and elastin are major components of the extracellular matrix.
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in the lysosomes of aging cells and fluoresce brightly across a broad spectrum.
-
Red Blood Cells: The heme groups in red blood cells exhibit broad autofluorescence.
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in proteins to form fluorescent products called Schiff bases. Heat and dehydration during sample preparation can also increase autofluorescence.
-
Culture Media and Buffers: Components in cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.
Q3: How can I determine if autofluorescence is affecting my protease assay?
A3: The most straightforward method is to prepare an unstained control sample. This sample should be processed in the exact same way as your experimental samples, including fixation and the addition of all assay components except for the fluorescently-labeled protease substrate. If you observe a significant signal from this unstained control when you measure the fluorescence, then autofluorescence is a contributing factor in your experiment.
Q4: What are the general strategies to minimize autofluorescence?
A4: There are three primary strategies to combat autofluorescence:
-
Methodological Adjustments: This involves optimizing your experimental protocol to prevent the generation of autofluorescence. This can include careful selection of fluorophores, using alternative fixation methods, and optimizing sample handling.
-
Chemical Quenching: This involves treating the sample with chemical reagents that reduce or eliminate the fluorescence of endogenous molecules.
-
Data Analysis Techniques: Software-based approaches, such as spectral unmixing, can be used to computationally separate the autofluorescence signal from the specific signal of your fluorescent probe.
Troubleshooting Guide
High background fluorescence is a common issue in protease assays. The following table provides a guide to troubleshooting this problem.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background fluorescence in all wells, including no-enzyme controls | Autofluorescence from the biological sample (e.g., cells, tissue lysate). | - Include an unstained control to confirm autofluorescence.- Implement a chemical quenching protocol (e.g., Sodium Borohydride, Sudan Black B, or a commercial quencher).- If possible, switch to a red-shifted fluorophore for your protease substrate, as autofluorescence is often weaker at longer wavelengths. |
| Autofluorescence from assay buffer or media components. | - If using live cells, consider switching to a phenol red-free medium or a medium with low autofluorescence, like FluoroBrite.- Reduce the concentration of serum (e.g., FBS) in the media or replace it with bovine serum albumin (BSA). | |
| Intrinsic fluorescence of the protease substrate. | - Run a "substrate only" control (no enzyme or sample) to measure the background from the substrate.- If the background is high, consider sourcing the substrate from a different supplier or using a different fluorophore. | |
| High background that increases over time in no-enzyme controls | Substrate instability or degradation. | - Prepare fresh substrate solutions for each experiment.- Store the substrate stock solution as recommended by the manufacturer, protected from light and at the correct temperature. |
| Variable background fluorescence across different samples | Differences in cell number or tissue amount. | - Normalize the amount of protein in each sample before starting the assay.- For cell-based assays, ensure consistent cell seeding density. |
| Presence of dead cells. | - Dead cells are often more autofluorescent than live cells. For cell-based assays, use a viability dye to exclude dead cells from the analysis or remove them by centrifugation. | |
| Signal from the positive control is weak compared to the background | Suboptimal assay conditions. | - Optimize the enzyme and substrate concentrations.- Ensure the pH and temperature of the assay buffer are optimal for the protease of interest. |
| Inappropriate instrument settings. | - Adjust the gain settings on the fluorescence reader to an optimal level.- For adherent cells, using a bottom-reading instrument can reduce background from the overlying medium. |
Quantitative Data Summary
The effectiveness of various autofluorescence reduction methods can vary depending on the sample type and the source of the autofluorescence. The following table summarizes the characteristics of common quenching agents.
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages | Citations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced (from fixation) | Effective for reducing autofluorescence caused by formaldehyde and glutaraldehyde. | Can have variable effects and may not be universally effective. | |
| Sudan Black B | Lipofuscin | Effectively eliminates lipofuscin autofluorescence. | Can introduce its own fluorescence in the far-red channel, limiting multiplexing. | |
| TrueBlack® | Lipofuscin, Collagen, Elastin, Red Blood Cells | Superior to Sudan Black B with less background fluorescence. Can be used before or after immunostaining. | May cause a slight decrease in the signal of some antibodies. | |
| Eriochrome Black T | Lipofuscin and formalin-induced | Reduces autofluorescence from multiple sources. | Less commonly cited than other methods. | |
| Copper Sulfate (CuSO₄) and Ammonium Chloride (NH₄Cl) | Heme groups (red blood cells) | Can be effective in reducing autofluorescence from red blood cells. | Requires a low pH, which may not be compatible with all samples or assays. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is suitable for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS)
-
Ice
Procedure:
-
Rehydration: If using paraffin-embedded tissue sections, deparaffinize and rehydrate them to an aqueous solution.
-
Prepare Quenching Solution: Immediately before use, prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS.
-
Incubation: Cover the samples with the NaBH₄ solution and incubate for 20 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times for 5 minutes each with PBS.
-
Proceed with Assay: Continue with your standard protease assay protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This method is effective for quenching autofluorescence from lipofuscin granules.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
Procedure:
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and then filter the solution to remove any undissolved particles.
-
Incubation: After completing your primary fluorescent labeling for the protease assay (if applicable), incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the samples extensively with PBS until no more color is seen leaching from the sections.
-
Imaging: Proceed with imaging your samples. Be aware that Sudan Black B can introduce some background in the far-red channel.
Visualizations
Caption: A workflow for identifying and minimizing autofluorescence in protease assays.
Caption: Common sources of autofluorescence in biological samples for protease assays.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Autofluorescence - Wikipedia [en.wikipedia.org]
Improving signal-to-noise ratio in Boc-Leu-Gly-Arg-AMC experiments
Welcome to the technical support center for Boc-Leu-Gly-Arg-AMC fluorogenic substrate assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve a higher signal-to-noise ratio.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound assays in a question-and-answer format.
Issue: High Background Fluorescence
-
Question: My negative control wells (without enzyme) show high fluorescence. What is the likely cause and how can I fix it?
-
Answer: High background fluorescence can obscure the signal from your enzymatic reaction.[1] Potential causes include substrate autohydrolysis or contaminated reagents.[1] To address this, run a "substrate only" control to measure the rate of spontaneous 7-amino-4-methylcoumarin (B1665955) (AMC) release.[1] If this rate is high, consider preparing the substrate solution fresh for each experiment and protecting it from light.[1] It is also crucial to test each assay component (buffer, enzyme, substrate) individually for intrinsic fluorescence at the detection wavelengths and replace any component that shows high fluorescence.[1]
-
-
Question: Could the assay buffer be contributing to the high background?
-
Answer: Yes, contamination in the buffer can be a source of high background. Ensure you are using high-purity reagents and sterile techniques.[2] Microbial contamination, for instance, can introduce proteases that may cleave the substrate.[3] Filter-sterilizing your buffers can help mitigate this issue.
-
Issue: Low or No Signal
-
Question: I am not observing a significant increase in fluorescence after adding my enzyme. What are the common reasons for this?
-
Answer: A low or non-existent signal can stem from several factors, including suboptimal assay conditions, inactive enzyme, or substrate degradation.[1] Ensure your assay buffer has the optimal pH and any necessary cofactors for your enzyme of interest.[1] The enzyme itself may have lost activity due to improper storage or handling, as some enzymes are sensitive to freeze-thaw cycles.[1] Additionally, the this compound substrate can degrade if not stored correctly, particularly if exposed to light and moisture.[1][4]
-
-
Question: How can I determine if my instrument settings are correct?
-
Answer: Incorrect fluorometer settings are a common cause of low signal.[1] For the released AMC fluorophore, the typical excitation wavelength is between 360-380 nm, and the emission wavelength is around 440-460 nm.[3][5] It is always recommended to confirm the optimal settings for your specific microplate reader or spectrofluorometer.[2]
-
Issue: Poor Assay Sensitivity and Data Variability
-
Question: How can I increase the sensitivity of my assay?
-
Answer: To improve assay sensitivity, you can optimize both the enzyme and substrate concentrations.[1] A common starting point for AMC substrates is a concentration range of 10 µM to 100 µM.[2] Systematically titrating both the enzyme and substrate will help you find the optimal concentrations for a robust and linear reaction rate.[2]
-
-
Question: My results are not consistent between wells or experiments. What could be causing this variability?
-
Answer: Inconsistent results can be due to several factors, including pipetting errors, temperature fluctuations, or photobleaching. Ensure accurate and consistent pipetting, especially when working with small volumes. Pre-warming your reagents and plate to the assay temperature can help minimize temperature-related variations.[6] To avoid photobleaching, minimize the exposure of your samples to the excitation light.[1] This can be achieved by taking readings at longer intervals or using neutral density filters if your instrument allows.[3] The type of microplate used can also significantly affect results, so consistency in plate selection is important.[7]
-
Frequently Asked Questions (FAQs)
-
Question: What enzymes can be assayed using this compound?
-
Question: How should I prepare and store the this compound substrate?
-
Answer: The substrate is typically a lyophilized powder and should be stored at -20°C, protected from moisture and direct sunlight.[4] For use, a stock solution is typically prepared in a solvent like DMSO.[8] It is advisable to create small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[9] When stored at -80°C, the stock solution is stable for up to 6 months.[10]
-
-
Question: What are the recommended concentrations for the substrate and enzyme?
-
Answer: The optimal concentrations will depend on your specific enzyme and experimental conditions. A typical starting concentration range for the this compound substrate is 50-200 µM.[9][11] The enzyme concentration should be optimized to ensure a linear increase in fluorescence over the desired time period, with the signal being well above the background noise.[2]
-
-
Question: Why is it important to use a standard curve with free AMC?
-
Answer: A standard curve with known concentrations of free AMC is essential for converting the relative fluorescence units (RFU) from the plate reader into the actual amount of product generated.[3] This allows for the quantitative analysis of enzyme activity.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound experiments.
Table 1: Instrument Settings for AMC Detection
| Parameter | Recommended Range |
| Excitation Wavelength | 360 - 380 nm[1][3] |
| Emission Wavelength | 440 - 460 nm[1][3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | 3 years | Keep away from moisture and direct sunlight[4] |
| Stock Solution in DMSO | -80°C | 6 months | Avoid repeated freeze-thaw cycles[9][10] |
| Stock Solution in DMSO | -20°C | 1 month | Sealed, away from moisture and light[10] |
Table 3: Typical Concentration Ranges
| Component | Concentration Range |
| This compound Substrate | 10 - 200 µM[2][9] |
| Enzyme | Titrate to determine optimal concentration[2] |
Experimental Protocols
Protocol 1: Standard this compound Protease Assay
-
Prepare Assay Buffer: Prepare a buffer with the optimal pH and ionic strength for your enzyme.
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare Reagents: Dilute the enzyme and substrate to their final desired concentrations in pre-warmed assay buffer.
-
Assay Setup: In a 96-well black microplate, add the diluted enzyme solution to the appropriate wells. Include the following controls:
-
No-Enzyme Control: Contains buffer and substrate only.
-
No-Substrate Control: Contains buffer and enzyme only.
-
-
Initiate Reaction: Add the diluted substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over 30-60 minutes with excitation at ~380 nm and emission at ~460 nm.[1]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
Protocol 2: Determining Optimal Enzyme Concentration
-
Prepare Reagents: Prepare the assay buffer and a fixed, non-limiting concentration of the this compound substrate (e.g., 100 µM). Prepare a series of enzyme dilutions in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the substrate solution to all wells.
-
Initiate Reaction: Add the different dilutions of your enzyme to the respective wells.
-
Measure Fluorescence: Measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis: Plot the reaction rate against the enzyme concentration. The optimal enzyme concentration should fall within the linear range of this plot.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. ubpbio.com [ubpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ubpbio.com [ubpbio.com]
Validation & Comparative
Validating the Boc-Leu-Gly-Arg-AMC Assay: A Comparative Guide with Positive and Negative Controls
For researchers, scientists, and drug development professionals, robust and reliable enzymatic assays are paramount. The Boc-Leu-Gly-Arg-AMC assay is a widely used fluorogenic method for detecting the activity of several serine proteases. This guide provides a comprehensive comparison of its performance with positive and negative controls, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
The principle of the this compound assay lies in the enzymatic cleavage of the 7-amino-4-methylcoumarin (B1665955) (AMC) group from the peptide substrate. Upon cleavage, free AMC is released, which produces a measurable fluorescent signal, directly proportional to the enzyme's activity. This assay is a valuable tool for studying enzymes like trypsin and Factor Xa, which play crucial roles in various physiological and pathological processes.
Performance with Positive Controls: Trypsin and Factor Xa
To validate the assay's effectiveness, known proteases that cleave the this compound substrate serve as positive controls. Trypsin, a well-characterized serine protease, and Factor Xa, a key enzyme in the coagulation cascade, are excellent choices.
Quantitative Data with Positive Controls
The following table summarizes the kinetic parameters for the enzymatic cleavage of this compound and similar substrates by Trypsin and Factor Xa. This data is essential for comparing enzyme efficiency and optimizing assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax or kcat |
| Trypsin (Bovine Pancreas) | Boc-Gln-Ala-Arg-AMC | 5.99 | 35,270 nmol/L·min⁻¹[1] |
| Trypsin | Tos-Gly-Pro-Arg-AMC | 1.8 | kcat = 4500 min⁻¹[2] |
| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | - | - |
Performance with Negative Controls: Aprotinin (B3435010) and Rivaroxaban
Negative controls are crucial for confirming the specificity of the enzymatic reaction. Specific inhibitors for the target enzymes are used to demonstrate that the observed fluorescence is indeed due to the activity of the enzyme of interest.
-
Aprotinin , a competitive serine protease inhibitor, effectively blocks the activity of trypsin.
-
Rivaroxaban , a direct Factor Xa inhibitor, is used to specifically inhibit Factor Xa activity.[3][4]
Quantitative Data with Negative Controls
The inhibitory potency of these negative controls is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Enzyme | Inhibitor | IC50 / Ki |
| Trypsin | Aprotinin | - |
| Factor Xa | Rivaroxaban | Ki = 0.4 nM[3] |
| Factor Xa (prothrombinase complex-bound) | Rivaroxaban | IC50 = 2.1 nM[3] |
| Factor Xa (clot-associated) | Rivaroxaban | IC50 = 75 nM[3] |
Comparison with Alternative Substrates
While this compound is a versatile substrate, several alternatives exist for assaying Trypsin and Factor Xa activity. The choice of substrate can influence the sensitivity and specificity of the assay.
| Enzyme | Alternative Substrate | Key Features |
| Trypsin | Z-Gly-Gly-Arg-AMC | Also a substrate for urokinase, thrombin, and tissue-type plasminogen activator.[5][6] |
| Trypsin | Boc-Gln-Ala-Arg-AMC | A potent fluorogenic substrate for Trypsin.[7][8] |
| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | A specific and highly fluorogenic substrate for Factor Xa.[4][9][10][11][12] |
| Factor Xa | Chromogenic Substrates (e.g., S-2222) | Produce a colorimetric signal instead of fluorescence. Can be less sensitive than fluorogenic substrates. |
Experimental Protocols
This section provides a detailed methodology for validating the this compound assay using positive and negative controls.
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal pH and ionic strength may vary depending on the enzyme.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Enzyme Stock Solutions: Prepare stock solutions of Trypsin and Factor Xa in the assay buffer. The final concentration in the assay will need to be optimized.
-
Inhibitor Stock Solutions: Prepare stock solutions of Aprotinin and Rivaroxaban in a suitable solvent (e.g., DMSO or water).
Assay Procedure
-
Prepare Working Solutions: Dilute the substrate and enzyme stock solutions to the desired working concentrations in the assay buffer. A typical substrate concentration is 10-100 µM.
-
Set up the Assay Plate: In a 96-well black microplate, add the following to each well:
-
Blank: Assay buffer only.
-
Substrate Control: Substrate working solution and assay buffer.
-
Positive Control: Substrate working solution and enzyme working solution.
-
Negative Control: Substrate working solution, enzyme working solution, and inhibitor working solution.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time to determine the reaction rate (initial velocity).
-
For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
For kinetic studies, vary the substrate concentration and plot the initial velocity against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.
-
Visualizing the Assay Principle and Workflow
To further clarify the experimental process and the underlying biochemical reactions, the following diagrams have been generated.
Caption: Enzymatic cleavage of the substrate.
Caption: Workflow for assay validation.
References
- 1. jasco-global.com [jasco-global.com]
- 2. pnas.org [pnas.org]
- 3. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Ile-Glu-Gly-Arg-AMC › PeptaNova [peptanova.de]
- 5. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 6. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-Ile-Glu-Gly-Arg-AMC - Immunomart [immunomart.com]
- 11. Bachem Boc-Ile-Glu-Gly-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. shop.bachem.com [shop.bachem.com]
Confirming Specific Enzyme Activity with Protease Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and confirming the activity of specific proteases is a critical step in various fields of study, from basic research to therapeutic development. Protease inhibitors are invaluable tools in this process, offering a means to dissect complex biological systems and validate the role of individual enzymes. This guide provides a comparative overview of using protease inhibitors to confirm specific enzyme activity, complete with experimental data, detailed protocols, and visual workflows.
Proteases are a broad class of enzymes that catalyze the breakdown of proteins, playing essential roles in countless physiological and pathological processes. Their ubiquitous nature and often overlapping substrate specificities can make it challenging to attribute a particular biological event to a single protease. Specific protease inhibitors, by selectively blocking the activity of a target enzyme, allow researchers to observe the resulting downstream effects and thereby confirm the enzyme's involvement.
Comparing Inhibitor Potency: A Look at IC50 Values
A key metric for comparing the effectiveness of different inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
Below are comparative tables of IC50 values for inhibitors of two well-studied protease families: Matrix Metalloproteinases (MMPs) and Caspases. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration and temperature. The data presented here is for illustrative purposes, compiled from various studies to showcase a comparative landscape. For rigorous experimental design, it is always recommended to determine IC50 values under your specific assay conditions.
Matrix Metalloproteinase-9 (MMP-9) Inhibitors
MMP-9 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components and plays a significant role in processes such as wound healing, angiogenesis, and cancer metastasis.
| Inhibitor | Target(s) | Reported IC50 (nM) for MMP-9 | Reference |
| Marimastat | Broad-spectrum MMP inhibitor | 0.79 - 10,000 | [1] |
| Ilomastat | Broad-spectrum MMP inhibitor | 0.55 | [1] |
| Andecaliximab (GS-5745) | Selective for MMP-9 | Not specified in provided abstracts | |
| S-3304 | Selective for MMP-9 | Not specified in provided abstracts | |
| Trocade | Broad-spectrum MMP inhibitor | Not specified in provided abstracts |
Caspase-3 Inhibitors
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological changes of apoptosis.
| Inhibitor | Target(s) | Reported IC50 (nM) for Caspase-3 | Reference |
| Ac-DEVD-CHO | Group II Caspases (including Caspase-3 and -7) | 0.2 | [2] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Not specified in provided abstracts | [2] |
| Q-VD-OPh | Pan-caspase inhibitor | 25-400 | [2] |
| PAC-1 | Procaspase-3 activator (leads to apoptosis) | EC50 of 220 nM for procaspase-3 activation | |
| Ac-LESD-CMK | Primarily Caspase-8 | Weakly inhibits Caspase-3 | |
| z-LEHD-FMK | Primarily Caspase-9 | Weakly inhibits Caspase-3 | |
| z-IETD-FMK | Primarily Caspase-8 | Weakly inhibits Caspase-3 |
Experimental Workflow for Confirming Enzyme Activity
The general workflow for using protease inhibitors to confirm the activity of a specific enzyme involves measuring the enzyme's activity in the presence and absence of a selective inhibitor. A significant reduction in activity in the presence of the inhibitor provides strong evidence for the enzyme's role.
Experimental workflow for confirming enzyme activity using protease inhibitors.
Detailed Experimental Protocol: Fluorometric Protease Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protease using a fluorogenic substrate.
Materials:
-
Purified protease of interest
-
Specific protease inhibitor(s)
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (optimized for the specific protease, e.g., Tris-HCl, HEPES)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
-
DMSO (for dissolving inhibitors)
-
Purified water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or water) and then dilute to the working concentration in assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate IC50 determination.
-
Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank (no enzyme): Assay buffer and substrate.
-
Control (no inhibitor): Assay buffer, protease, and substrate.
-
Inhibitor test: Assay buffer, protease, inhibitor at various concentrations, and substrate.
-
-
It is recommended to pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature before adding the substrate to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing Protease-Driven Signaling: The Apoptosis Pathway
Proteases, particularly caspases, are central to the execution of apoptosis, or programmed cell death. The following diagram illustrates the core signaling cascade of apoptosis, highlighting the key roles of initiator and effector caspases.
References
A Comparative Guide to Boc-Leu-Gly-Arg-AMC and Other Fluorogenic Substrates for Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Boc-Leu-Gly-Arg-AMC with other commercially available alternatives for the measurement of Factor Xa (FXa) activity. The selection of an appropriate substrate is critical for the accuracy, sensitivity, and overall success of enzymatic assays. This document aims to assist researchers in making an informed decision by presenting available experimental data, detailed protocols, and visual representations of key concepts.
Introduction to Factor Xa and Fluorogenic Assays
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is situated at the convergence of the intrinsic and extrinsic pathways, where it activates prothrombin to thrombin, the final enzyme in the cascade that leads to fibrin (B1330869) clot formation. Due to its central role, Factor Xa is a major target for the development of anticoagulant drugs.
Fluorogenic assays are a widely used method for measuring Factor Xa activity. These assays employ synthetic peptide substrates that mimic the natural cleavage site of Factor Xa. The peptide is conjugated to a fluorophore, typically 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the intact substrate. Upon cleavage by Factor Xa, the free AMC is released, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the Factor Xa activity.
Quantitative Comparison of Factor Xa Fluorogenic Substrates
The performance of a fluorogenic substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).
-
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
-
kcat (Catalytic Rate Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. A higher kcat value indicates a more rapid catalytic process.
-
kcat/Kₘ (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. A higher kcat/Kₘ value signifies a more efficient substrate.
| Substrate Name | Peptide Sequence | Fluorophore | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Boc-Leu-Gly-Arg | AMC | Not available | Not available | Not available |
| Pefafluor FXa [1][2] | CH₃SO₂-D-CHA-Gly-Arg | AMC | 220[1] | 162[1] | ~740,000[1] |
| SN-7 | Mes-D-LGR-ANSN(C₂H₅)₂ | ANSN | 125 | 36 | 290,000 |
| Boc-Ile-Glu-Gly-Arg-AMC | Boc-Ile-Glu-Gly-Arg | AMC | Not available | Not available | Not available |
| Boc-Ser-Gly-Arg-AMC | Boc-Ser-Gly-Arg | AMC | Not available | Not available | Not available |
Note: The absence of publicly available kinetic data for this compound and other substrates in this table limits a direct quantitative comparison. Researchers are encouraged to perform their own kinetic studies to determine the optimal substrate for their specific assay conditions. Pefafluor FXa demonstrates a high turnover rate (kcat), while SN-7 shows a higher affinity (lower Kₘ) for Factor Xa. The choice between these would depend on the specific requirements of the experiment.
Experimental Protocols
A generalized protocol for a Factor Xa activity assay using a fluorogenic substrate is provided below. This protocol can be adapted for use with this compound and other similar substrates.
Materials:
-
Purified human Factor Xa
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission filters appropriate for the fluorophore (for AMC: Ex/Em = ~350/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the Factor Xa enzyme and the substrate to the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
Add a defined volume of the diluted Factor Xa solution to each well of the 96-well plate.
-
Include control wells containing only the assay buffer to measure background fluorescence.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding a defined volume of the diluted fluorogenic substrate solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the control wells.
-
If determining kinetic parameters, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the underlying principles of the Factor Xa fluorogenic assay, the following diagrams have been generated using the DOT language.
Caption: Mechanism of a Factor Xa fluorogenic assay.
Caption: General experimental workflow for a Factor Xa fluorogenic assay.
Conclusion
This compound is a commonly used fluorogenic substrate for the measurement of Factor Xa activity. However, the lack of publicly available, peer-reviewed kinetic data for this substrate makes a direct quantitative comparison with alternatives challenging. For applications requiring high sensitivity and turnover, substrates like Pefafluor FXa may be advantageous, while substrates with a lower Kₘ, such as SN-7, could be preferable when substrate concentration is limited or high affinity is desired. Ultimately, the choice of the optimal fluorogenic substrate will depend on the specific requirements of the assay, including the desired sensitivity, the purity of the enzyme preparation, and the experimental conditions. It is strongly recommended that researchers perform their own comparative studies to validate the best substrate for their particular application.
References
Measuring the Engines of Immunity: A Guide to Alternative Substrates for C3/C5 Convertase Activity
For researchers, scientists, and drug development professionals navigating the complexities of the complement system, accurately measuring the activity of its central enzymes—the C3 and C5 convertases—is paramount. This guide provides a comparative overview of alternative substrates and methodologies, offering insights into their principles, performance, and procedural details to aid in the selection of the most suitable assay for your research needs.
The complement cascade, a cornerstone of innate immunity, converges on the activation of C3 and C5 convertases. Dysregulation of these enzymes is implicated in a host of inflammatory and autoimmune diseases, making them critical targets for therapeutic intervention. Traditional methods for assessing their activity, while foundational, are often supplemented or replaced by alternative approaches offering improved specificity, throughput, or physiological relevance. This guide delves into these alternatives, presenting a side-by-side comparison to inform experimental design and drug discovery efforts.
Comparative Analysis of Assay Methodologies
The choice of substrate and detection method significantly impacts the sensitivity, complexity, and physiological relevance of a C3/C5 convertase assay. Below is a summary of key methodologies and their performance characteristics.
| Assay Type | Principle | Substrate(s) | Detection Method | Advantages | Disadvantages |
| Hemolytic Assays | Measurement of convertase-mediated cell lysis. | Sheep or Rabbit Erythrocytes | Spectrophotometry (Hemoglobin release) | Physiologically relevant endpoint; can be performed in serum.[1][2][3][4] | Lower throughput; can be influenced by inhibitors of the terminal pathway. |
| ELISA-based Assays | Detection of convertase components or cleavage products. | Purified C3/C5, Biotinylated C3b | Antibody-based colorimetric or chemiluminescent detection | High throughput; specific for certain components.[5] | Often uses purified components, which may not reflect physiological interactions. |
| Fluorescent Peptide Substrate Assays | Cleavage of a synthetic peptide mimicking the natural cleavage site, releasing a fluorophore. | Boc-Leu-Gly-Arg-AMC | Fluorometry | High throughput; real-time kinetic measurements possible. | Synthetic peptide may not fully recapitulate natural substrate recognition. |
| ANS-Based Fluorometric Assay | Increased fluorescence of 8-anilino-1-naphthalene sulfonate (ANS) upon binding to the hydrophobic regions of C3b formed from C3 cleavage. | Native C3 | Fluorometry | Direct measurement of C3 conversion; independent of other complement components. | Indirect measurement of convertase activity; potential for interference from other proteins that bind ANS. |
| Bead-based Assays | Formation of convertases on the surface of coated beads. | C3b-coated beads | Flow cytometry or detection of C3a/C5a release. | Highly controlled system; allows for the study of purified components and inhibitors. | Lacks the complexity of the serum environment. |
| Assays using C3/C5-Depleted Serum | Reconstitution of convertase activity in serum lacking C3 or C5. | Exogenous purified C3 or C5 | Hemolysis or detection of cleavage products | Allows for the study of convertase activity in a more physiological milieu while controlling the substrate. | Dependent on the quality and completeness of the depleted serum. |
Kinetic Parameters of C5 Convertases
The efficiency of C5 cleavage by convertases can be described by the Michaelis-Menten kinetic parameters, Km and kcat. A lower Km indicates a higher affinity of the enzyme for its substrate. The density of C3b on a surface significantly impacts the affinity of the C5 convertase for C5.
| C5 Convertase Type & Condition | Km (μM) | kcat (s-1) | Reference |
| Soluble Alternative Pathway (C3b,Bb) | 24 | 0.0110 | |
| Surface-Bound Alternative Pathway (Zymosan-C3b,Bb) | 1.4 | 0.0048 | |
| Lectin Pathway on Zymosan (low C3b density) | 2.73 - 6.88 | Not specified | |
| Lectin Pathway on Zymosan (high C3b density) | 0.0075 - 0.0086 | Not specified | |
| Alternative Pathway on Erythrocytes (low C3b density) | 5.2 | Not specified | |
| Alternative Pathway on Erythrocytes (high C3b density) | 0.18 | Not specified | |
| Self-amplified High-Affinity Alternative Pathway | 0.016 - 0.074 | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the core concepts of complement activation and the experimental procedures for measuring convertase activity, the following diagrams are provided.
Experimental Protocols
Two-Step Hemolytic Assay for Convertase Activity
This method allows for the measurement of convertase activity in serum by separating the convertase formation step from the lytic phase.
Materials:
-
Rabbit erythrocytes (for alternative pathway) or antibody-sensitized sheep erythrocytes (for classical pathway)
-
Test serum and Normal Human Serum (NHS)
-
C5 inhibitor (e.g., eculizumab)
-
Guinea pig serum (as a source of terminal complement components)
-
Buffers (e.g., GVB++, EDTA-GVB)
-
96-well V-bottom plates
-
Spectrophotometer
Procedure:
Step 1: Convertase Formation
-
Prepare a suspension of erythrocytes in a suitable buffer.
-
In a 96-well plate, mix the test serum with NHS (to avoid C3 depletion) and the C5 inhibitor.
-
Add the erythrocyte suspension to the serum mixture.
-
Incubate for various time points (e.g., 5-60 minutes) at 37°C to allow for convertase assembly.
-
After incubation, wash the erythrocytes to remove serum components and the C5 inhibitor.
Step 2: Development of Lysis
-
Resuspend the washed, convertase-bearing erythrocytes in a buffer containing guinea pig serum and EDTA. The EDTA prevents the formation of new convertases from the guinea pig serum.
-
Incubate for 60 minutes at 37°C to allow the pre-formed convertases to initiate the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis.
-
Pellet the remaining intact erythrocytes by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405-414 nm.
-
Calculate the percentage of hemolysis relative to a 100% lysis control (erythrocytes in water).
Fluorescent Peptide Substrate Assay
This assay provides a high-throughput method for measuring convertase activity through the cleavage of a synthetic substrate.
Materials:
-
Source of C3/C5 convertase (e.g., purified enzyme, cell lysate, or serum)
-
Fluorogenic peptide substrate (e.g., this compound)
-
Assay buffer
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO.
-
In a black 96-well plate, add the sample containing the convertase activity.
-
Initiate the reaction by adding the fluorogenic substrate to each well. Working concentrations are typically in the range of 50-200 µM.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time at excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.
-
The rate of increase in fluorescence is proportional to the convertase activity. A standard curve can be generated using free AMC to quantify the amount of cleaved substrate.
Bead-Based Assay for Convertase Activity
This method utilizes beads coated with C3b to provide a surface for the assembly of convertases, allowing for the study of their activity in a controlled, cell-free system.
Materials:
-
Streptavidin-coated magnetic or fluorescent beads
-
Biotinylated C3b
-
Purified complement components (Factor B, Factor D for alternative pathway; C4, C2 for classical pathway)
-
Purified C3 or C5 as substrates
-
Assay buffer
-
Detection system for C3a/C5a (e.g., ELISA or a cell-based calcium mobilization assay) or flow cytometer for detecting C3b deposition.
Procedure:
-
Incubate the streptavidin-coated beads with biotinylated C3b to create a C3b-coated surface.
-
Wash the beads to remove any unbound C3b.
-
To assemble the alternative pathway C3 convertase, incubate the C3b-coated beads with purified Factor B and Factor D.
-
Add the substrate (purified C3 or C5) to the bead suspension.
-
Incubate at 37°C to allow for substrate cleavage.
-
Separate the beads from the supernatant (e.g., using a magnet for magnetic beads).
-
Quantify the amount of C3a or C5a released into the supernatant using a suitable detection method like ELISA. Alternatively, C3b deposition on the beads can be measured by flow cytometry using a fluorescently labeled anti-C3 antibody.
Conclusion
The selection of an appropriate assay for measuring C3/C5 convertase activity is contingent on the specific research question, available resources, and desired throughput. Hemolytic assays offer a physiologically relevant readout in a complex serum environment, while fluorescent peptide substrate and ELISA-based assays provide higher throughput for screening applications. Bead-based assays and the use of depleted sera offer a compromise, allowing for the study of convertase function in a more controlled yet still biologically relevant context. By understanding the principles and comparative performance of these alternative substrates and methodologies, researchers can better dissect the intricate role of C3 and C5 convertases in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]
- 4. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Complement C5 Convertase Functional Test - Creative Biolabs [creative-biolabs.com]
Navigating Protease Activity: A Comparative Guide to the Cross-Reactivity of Boc-Leu-Gly-Arg-AMC
For researchers, scientists, and drug development professionals, the precise measurement of protease activity is critical. The fluorogenic substrate Boc-Leu-Gly-Arg-AMC is a widely utilized tool for assaying a variety of trypsin-like serine proteases. However, understanding its potential for cross-reactivity with non-target proteases is paramount for accurate data interpretation and the development of specific inhibitors. This guide provides a comparative analysis of this compound's activity with its primary targets and known non-target proteases, supported by experimental protocols and workflow visualizations.
Performance Comparison: Substrate Specificity of this compound
This compound is a fluorogenic peptide substrate designed to be cleaved by enzymes that recognize the -Arg-Gly- bond. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, providing a direct measure of enzymatic activity. While it is a valuable tool for its intended targets, researchers should be aware of its potential for hydrolysis by other proteases, which can lead to misinterpretation of results.
The following table summarizes the known target proteases for this compound and provides a comparative look at other proteases that may exhibit cross-reactivity. It is important to note that comprehensive quantitative data on the cross-reactivity of this substrate with a wide panel of non-target proteases is not extensively available in the public domain. The information presented here is based on existing literature and product documentation.
| Protease Class | Protease Name | Role | Activity with this compound |
| Primary Target Proteases | |||
| Serine Protease | Coagulation Factor Xa | Blood Coagulation Cascade | High |
| Serine Protease | Complement C3/C5 Convertases | Complement System Activation | High[1][2] |
| Serine Protease | Trypsin-like Enzymes (e.g., Soybean Trypsin-like Enzyme) | Digestive and various physiological processes | High[1][2] |
| Cysteine Protease | Macropain | Intracellular protein degradation | Susceptible to hydrolysis[1][2][3] |
| Serine Protease | Thrombin | Blood Coagulation | Reported to be a target |
| Potential Non-Target Cross-Reactivity | |||
| Serine Protease | Plasmin | Fibrinolysis | Potential for cleavage due to similar recognition site |
| Serine Protease | Kallikreins | Inflammation and blood pressure regulation | Potential for cleavage due to similar recognition site |
| Cysteine Protease | Papain | Broad-spectrum protease | Lower, but potential for off-target cleavage |
| Serine Protease | Elastase | Connective tissue degradation | Low to negligible |
| Aspartic Protease | Pepsin | Digestion | Negligible |
| Metalloprotease | Matrix Metalloproteinases (MMPs) | Extracellular matrix remodeling | Negligible |
Note: The level of activity is a qualitative assessment based on available information. For definitive characterization, it is crucial to perform kinetic studies with purified enzymes.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound or any other fluorogenic substrate, a systematic screening against a panel of purified proteases is recommended. Below is a detailed protocol that can be adapted for this purpose.
I. Reagent and Equipment Preparation
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Protease Panel: A selection of purified proteases from different classes (serine, cysteine, aspartic, metalloproteases). Prepare stock solutions of each protease at a known concentration in an appropriate buffer.
-
Assay Buffer: The choice of buffer is critical and should be optimized for the proteases being tested. A common starting point is 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.
-
96-well Black Microplates: For fluorescence measurements, black plates are essential to minimize background fluorescence.
-
Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission at ~460 nm.
II. Assay Procedure
-
Substrate Dilution: On the day of the experiment, thaw the 10 mM this compound stock solution and dilute it in Assay Buffer to a working concentration. A typical starting concentration is 100 µM (a 2X solution of 200 µM will be used in the assay).
-
Protease Preparation: Thaw the purified protease stock solutions and dilute them to their respective working concentrations in ice-cold Assay Buffer. The optimal concentration of each protease should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
To each well of the 96-well black microplate, add 50 µL of the diluted protease solution.
-
Include positive controls (a known target protease) and negative controls (assay buffer without enzyme).
-
To initiate the reaction, add 50 µL of the 2X this compound working solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 50 µM.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for a period of 30 to 60 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
For each protease, plot the RFU values against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To quantify the rate of substrate cleavage, a standard curve of free AMC should be generated to convert RFU/min to pmol/min.
-
Compare the reaction rates of the non-target proteases to that of the primary target protease to determine the percentage of cross-reactivity.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental design and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for assessing protease substrate cross-reactivity.
Caption: Conceptual diagram of substrate interaction with target vs. non-target proteases.
References
A Comparative Guide to Fluorogenic Factor Xa Substrates: Boc-Leu-Gly-Arg-AMC vs. Boc-IEGR-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate assessment of Factor Xa (FXa) activity. This guide provides a detailed comparison of two commonly used AMC (7-amino-4-methylcoumarin) based substrates: Boc-Leu-Gly-Arg-AMC (Boc-LGR-AMC) and Boc-Ile-Glu-Gly-Arg-AMC (Boc-IEGR-AMC), focusing on their specificity and performance in enzymatic assays.
The fundamental principle behind these substrates lies in the quenching of the AMC fluorophore's fluorescence until it is enzymatically cleaved by a protease. Upon cleavage at the C-terminal side of the Arginine (Arg) residue, the highly fluorescent AMC molecule is released, and the subsequent increase in fluorescence intensity can be monitored in real-time to determine enzyme activity.
Executive Summary: Key Differences
While both substrates are cleaved by Factor Xa, their specificity profiles differ significantly. Boc-IEGR-AMC is widely recognized as a highly specific substrate for Factor Xa. In contrast, this compound exhibits broader reactivity with other serine proteases.
| Feature | This compound (Boc-LGR-AMC) | Boc-Ile-Glu-Gly-Arg-AMC (Boc-IEGR-AMC) |
| Primary Target | Factor Xa, C3/C5 convertases, trypsin-like enzymes | Factor Xa |
| Known Cross-Reactivity | Macropain, Soybean trypsin-like enzyme[1][2] | Acrosin[3][4] |
| Specificity | Lower | Higher |
| Typical Application | General protease activity screening | Specific Factor Xa assays, Factor VIII determination[5] |
Performance Characteristics
Based on available information, the peptide sequence Ile-Glu-Gly-Arg (IEGR) is found in the natural cleavage site of prothrombin, the physiological substrate of Factor Xa. This inherent recognition motif contributes to the high specificity of Boc-IEGR-AMC. While specific kinetic values are not available for a direct comparison in this guide, the repeated description of Boc-IEGR-AMC as a "specific" substrate in scientific literature and commercial product information underscores its superior selectivity for Factor Xa over Boc-LGR-AMC.
Visualizing the Enzymatic Reaction
The following diagram illustrates the cleavage of a generic Boc-Peptide-AMC substrate by Factor Xa, leading to the release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of a fluorogenic substrate by Factor Xa.
Experimental Protocol: Factor Xa Activity Assay
This protocol provides a general framework for a fluorometric Factor Xa activity assay using either Boc-LGR-AMC or Boc-IEGR-AMC. Researchers should optimize the specific concentrations and incubation times based on their experimental conditions.
Materials:
-
Purified human Factor Xa
-
Fluorogenic Substrate (Boc-LGR-AMC or Boc-IEGR-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360-380 nm and ~440-460 nm, respectively.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the Factor Xa enzyme and substrate to the desired working concentrations in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the Factor Xa solution to the wells.
-
To initiate the reaction, add 25 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate hydrolysis (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic studies, repeat the assay with varying substrate concentrations to determine Km and Vmax.
-
The following diagram outlines the experimental workflow.
Caption: General workflow for a Factor Xa fluorometric assay.
Conclusion
For researchers requiring high specificity in their Factor Xa assays, Boc-Ile-Glu-Gly-Arg-AMC is the recommended substrate . Its peptide sequence mimics the natural cleavage site in prothrombin, making it a highly selective tool for studying Factor Xa activity with minimal interference from other proteases.
This compound , while a functional substrate for Factor Xa, is more suitable for broader protease screening applications where the potential for cross-reactivity is acknowledged and can even be a desired feature. The choice between these two substrates will ultimately depend on the specific requirements of the experimental design and the need for stringent specificity.
References
A Comparative Guide to Establishing Linearity and Sensitivity of a Boc-Leu-Gly-Arg-AMC Assay
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is critical. The fluorogenic substrate Boc-Leu-Gly-Arg-AMC is a versatile tool for assaying trypsin-like serine proteases, including key enzymes in the coagulation and complement cascades such as Factor Xa and C3/C5 convertases.[1][2][3] This guide provides a comparative overview of the performance of the this compound assay, with a focus on establishing its linearity and sensitivity, alongside alternative methods.
Performance Comparison of Fluorogenic Substrates
The selection of a substrate is a critical determinant of an assay's sensitivity and specificity. While detailed public data on the specific linearity and limit of detection for the this compound assay is limited, we can compare its known applications with established performance metrics of alternative substrates.
Table 1: Comparison of Fluorogenic Substrates for Factor Xa
| Substrate | Target Enzyme(s) | Reported Linearity & Sensitivity | Kinetic Parameters (kcat/Km) | Key Characteristics |
| This compound | Factor Xa, C3/C5 convertases, Trypsin-like enzymes, Macropain, Horseshoe Crab Clotting Enzyme[1][2][3][4] | Data not publicly available. | Data not publicly available. | Broad-spectrum substrate for several trypsin-like proteases. |
| Pefafluor FXa | Factor Xa | Linear range: 0-1.2 U/mL UFH (R² = 0.99) | Km: 0.22 µM, kcat: 162.0 s⁻¹ | High sensitivity and well-characterized kinetics for Factor Xa. |
| Mes-D-LGR-ANSN(C2H5)2 (SN-7) | Factor Xa | Sensitive range: 0-0.4 U/mL for enoxaparin and tinzaparin | Data not publicly available. | Used in fluorogenic anti-Factor Xa assays for monitoring anticoagulants. |
| Boc-Ile-Glu-Gly-Arg-AMC | Factor Xa | Data not publicly available. | Data not publicly available. | A specific, highly fluorogenic substrate for Factor Xa.[5] |
Table 2: Comparison of Substrates for C3/C5 Convertase
| Substrate | Target Enzyme | Reported Linearity & Sensitivity | Kinetic Parameters | Key Characteristics |
| This compound | C3/C5 convertases | Data not publicly available. | Data not publicly available. | Fluorogenic substrate for complement enzyme activity.[1][2][3] |
| Natural Substrate (C5) | C5 Convertase (surface-bound) | Not applicable. | Km: 1.4 µM, kcat: 0.0048 s⁻¹ | Physiological substrate; kinetic parameters provide a benchmark for enzyme efficiency. |
| Boc-Nle-Gln-Leu-Gly-Arg-AMC | CVFBb (C3/C5 convertase) | Data not publicly available. | Increased kcat/Km compared to a tripeptide substrate. | Longer peptide sequence enhances specificity for the complement enzyme over Factor Xa.[6] |
Signaling Pathways and Experimental Concepts
To understand the context in which the this compound substrate is utilized, it is essential to visualize the relevant biological pathways and the principles of the experimental workflow.
Factor Xa in the Coagulation Cascade
Factor Xa is a pivotal enzyme in the coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin to thrombin, which in turn leads to the formation of a fibrin (B1330869) clot.
Caption: Role of Factor Xa in the coagulation cascade.
C3/C5 Convertases in the Complement System
The complement system is a crucial component of the innate immune response. C3 and C5 convertases are enzymatic complexes that cleave complement proteins C3 and C5, respectively, leading to a cascade of events that culminates in pathogen elimination.
Caption: Role of C3/C5 Convertases in the complement system.
Experimental Workflow for Establishing Linearity and Sensitivity
The following diagram outlines a typical workflow for determining the linearity and sensitivity of a protease assay using a fluorogenic substrate like this compound.
Caption: Experimental workflow for assay validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for establishing the linearity and sensitivity of a protease assay using a fluorogenic substrate.
Protocol for Determining Assay Linearity
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the protease (e.g., Factor Xa) in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM CaCl₂).
-
-
Enzyme Dilution Series:
-
Create a series of dilutions of the protease from the stock solution in assay buffer to cover a range of expected activities.
-
-
Assay Procedure:
-
In a 96-well black microplate, add a fixed volume of each enzyme dilution to triplicate wells.
-
Include a "no-enzyme" control containing only assay buffer.
-
To initiate the reaction, add a fixed volume of the this compound substrate solution to all wells to achieve a final concentration that is not rate-limiting (typically at or above the Km, if known).
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of approximately 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the initial reaction velocity (V₀) for each enzyme concentration from the linear portion of the fluorescence versus time plot.
-
Plot the V₀ against the corresponding enzyme concentrations.
-
Perform a linear regression analysis on the linear portion of the curve to determine the coefficient of determination (R²). The range of enzyme concentrations that fall on this linear portion represents the linear range of the assay.
-
Protocol for Determining Assay Sensitivity (LOD and LOQ)
-
Reagent and Sample Preparation:
-
Prepare reagents as described in the linearity protocol.
-
Prepare a series of very low concentration enzyme samples and a blank sample (no enzyme).
-
-
Assay Procedure:
-
Run the assay as described in the linearity protocol with multiple replicates of the blank and low-concentration samples (e.g., 10 replicates each).
-
-
Data Analysis:
-
Calculate the mean and standard deviation (SD) of the fluorescence signal for the blank samples.
-
The Limit of Detection (LOD) can be calculated as: LOD = Mean of Blank + 3 * SD of Blank .
-
The Limit of Quantification (LOQ) can be calculated as: LOQ = Mean of Blank + 10 * SD of Blank .
-
The LOD and LOQ in terms of fluorescence units can then be converted to enzyme concentration using the established linear equation from the linearity experiment.
-
Conclusion
References
- 1. This compound | Biomedical Reagent | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. This compound › PeptaNova [peptanova.de]
- 5. shop.bachem.com [shop.bachem.com]
- 6. An improved fluorogenic substrate for the alternative complement pathway C3/5 converting enzyme CVFBb - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reference Standards for AMC Fluorescence Intensity Calibration
For researchers, scientists, and drug development professionals engaged in assays involving 7-amino-4-methylcoumarin (B1665955) (AMC), accurate and reproducible quantification of fluorescence intensity is paramount. The choice of a reference standard for calibrating fluorescence instrumentation is a critical determinant of data quality. This guide provides an objective comparison of commonly used reference standards for AMC fluorescence calibration, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your specific research needs.
Performance Comparison of Fluorescence Standards
The ideal reference standard should exhibit spectral properties similar to the analyte of interest, in this case, AMC. Furthermore, high photostability, chemical stability, and a well-characterized quantum yield are crucial attributes. This section provides a quantitative comparison of AMC and other commonly used fluorescent standards.
| Property | 7-Amino-4-methylcoumarin (AMC) | 7-Hydroxy-4-methylcoumarin (HMC) | Quinine (B1679958) Sulfate (B86663) | Fluorescein (B123965) | Rhodamine B |
| Excitation Max (λex) | ~341-351 nm[1] | ~320-360 nm[2] | ~350 nm (in 0.1 M H₂SO₄)[2] | ~490 nm (in 0.1 M NaOH) | ~553 nm (in Methanol)[3] |
| Emission Max (λem) | ~430-441 nm[1] | ~450-460 nm | ~450 nm (in 0.1 M H₂SO₄) | ~514 nm (in 0.1 M NaOH) | ~627 nm (in Methanol) |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ (in Ethanol) | ~15,000 M⁻¹cm⁻¹ (in Methanol) | ~11,500 M⁻¹cm⁻¹ (at 347 nm in 0.5 M H₂SO₄) | ~76,900 M⁻¹cm⁻¹ (at 490 nm in 0.1 M NaOH) | ~106,000 M⁻¹cm⁻¹ (in Methanol) |
| Quantum Yield (Φ) | ~0.5-0.72 (Solvent dependent) | ~0.4-0.88 (Solvent dependent) | ~0.546 (in 0.1 M H₂SO₄) | ~0.95 (in 0.1 M NaOH) | ~0.31-0.70 (Solvent dependent) |
| Photostability | Low to moderate | Moderate | High | Low | Moderate to high |
| pH Sensitivity | Relatively stable in physiological pH range | Fluorescence is pH-dependent | Stable in acidic conditions | Highly pH-dependent | Less sensitive than fluorescein in physiological range |
| Solubility | Soluble in DMSO, DMF, and ethanol | Soluble in methanol, ethanol, and aqueous base | Soluble in acidic aqueous solutions | Soluble in alkaline aqueous solutions and ethanol | Soluble in water, ethanol, and methanol |
Experimental Protocols
Detailed and consistent experimental protocols are essential for accurate calibration. The following sections provide standardized methods for preparing stock solutions and generating a standard curve for each reference standard.
Protocol 1: Preparation of Stock Solutions
-
7-Amino-4-methylcoumarin (AMC):
-
Accurately weigh 1-2 mg of AMC powder.
-
Dissolve in spectroscopic grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
-
-
7-Hydroxy-4-methylcoumarin (HMC):
-
Accurately weigh 1-2 mg of HMC powder.
-
Dissolve in spectroscopic grade Methanol or DMSO to a final concentration of 10 mM.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
-
-
Quinine Sulfate:
-
Accurately weigh approximately 10 mg of quinine sulfate dihydrate.
-
Dissolve in 100 mL of 0.1 M sulfuric acid to create a 100 µg/mL stock solution.
-
Store the stock solution in a tightly sealed, light-protected container at room temperature.
-
-
Fluorescein:
-
Accurately weigh 1-2 mg of fluorescein sodium salt.
-
Dissolve in 0.1 M NaOH to a final concentration of 1 mM.
-
Store the stock solution in a tightly sealed, light-protected container at 4°C.
-
-
Rhodamine B:
-
Accurately weigh 1-2 mg of Rhodamine B powder.
-
Dissolve in spectroscopic grade Methanol to a final concentration of 1 mM.
-
Store the stock solution in a tightly sealed, light-protected container at room temperature.
-
Protocol 2: Generation of a Standard Curve
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired assay buffer. A typical concentration range for the standard curve is 0 to 10 µM.
-
Plate Preparation: Pipette a fixed volume (e.g., 100 µL) of each dilution into the wells of a black, clear-bottom 96-well microplate. Include a "blank" well containing only the assay buffer.
-
Fluorescence Measurement:
-
Place the microplate in a calibrated fluorometer.
-
Set the excitation and emission wavelengths appropriate for the chosen standard (refer to the table above).
-
Record the fluorescence intensity (in Relative Fluorescence Units, RFU) for each well.
-
-
Data Analysis:
-
Subtract the average RFU of the blank wells from the RFU of all other wells.
-
Plot the background-subtracted RFU values against the corresponding standard concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.
-
Mandatory Visualizations
To further elucidate the experimental process and the phenomenon of photobleaching, the following diagrams are provided.
Experimental Workflow for Fluorescence Calibration.
Simplified Jablonski Diagram of Photobleaching.
References
Navigating Precision: A Guide to Inter-Assay and Intra-Assay Variability in Boc-Leu-Gly-Arg-AMC Measurements
For researchers, scientists, and drug development professionals engaged in the study of proteases, the fluorogenic substrate Boc-Leu-Gly-Arg-AMC is a valuable tool for assessing the activity of trypsin-like serine proteases. Understanding the variability inherent in this assay is critical for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of inter-assay and intra-assay variability in this compound measurements, complete with illustrative performance data, detailed experimental protocols, and workflow visualizations.
The precision of an assay is a key performance characteristic, indicating the degree of agreement among a series of measurements of the same sample. This is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, presented as a percentage. In the context of enzymatic assays using this compound, two types of precision are paramount: intra-assay and inter-assay variability.
Intra-assay variability , also known as within-run precision, refers to the variation observed within a single assay run when the same sample is measured multiple times. It is a measure of the immediate repeatability of the assay. Generally, an intra-assay CV of less than 10% is considered acceptable for most research applications.[1][2]
Inter-assay variability , or between-run precision, describes the variation in results for the same sample analyzed in different assay runs, often on different days or by different operators. This metric provides insight into the long-term reproducibility of the assay. An acceptable inter-assay CV is typically below 15%.[1][2]
Comparative Performance Data
While specific performance data can vary based on the enzyme, instrumentation, and laboratory conditions, the following tables present illustrative data for the inter-assay and intra-assay variability of a typical protease activity assay using this compound. This data is intended to serve as a benchmark for what researchers might expect in their own experiments.
Table 1: Illustrative Intra-Assay Variability for this compound Measurements
| Sample Concentration | Replicate 1 (RFU/min) | Replicate 2 (RFU/min) | Replicate 3 (RFU/min) | Mean (RFU/min) | Standard Deviation | Intra-Assay CV (%) |
| Low | 152 | 158 | 155 | 155 | 3.0 | 1.9% |
| Medium | 489 | 501 | 495 | 495 | 6.0 | 1.2% |
| High | 985 | 1005 | 992 | 994 | 10.1 | 1.0% |
Table 2: Illustrative Inter-Assay Variability for this compound Measurements
| Sample Concentration | Assay 1 (Mean RFU/min) | Assay 2 (Mean RFU/min) | Assay 3 (Mean RFU/min) | Overall Mean (RFU/min) | Standard Deviation | Inter-Assay CV (%) |
| Control Sample | 450 | 465 | 442 | 452.3 | 11.6 | 2.6% |
Experimental Protocols
Accurate and reproducible measurements with this compound necessitate a well-defined and consistently executed experimental protocol. Below is a detailed methodology for a typical protease activity assay.
Materials:
-
This compound substrate
-
Purified protease of interest (e.g., Trypsin, Thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂, 0.01% (v/v) Tween-20)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution in aliquots at -20°C, protected from light, to prevent degradation.
-
On the day of the experiment, prepare a working substrate solution by diluting the stock solution to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified protease in an appropriate buffer.
-
Dilute the enzyme stock to the desired working concentration in cold assay buffer immediately before use. The optimal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
For control wells (no enzyme), add an additional 50 µL of assay buffer.
-
Add 50 µL of the diluted enzyme solution to the sample wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the working substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader, which has been pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well. This is typically expressed as relative fluorescence units per minute (RFU/min).
-
Calculate the mean, standard deviation, and coefficient of variation (CV) for replicate wells to determine intra-assay variability.
-
To determine inter-assay variability, repeat the assay on different days with the same control sample and calculate the CV from the mean values of each assay run.
-
Visualizing the Workflow
To further clarify the experimental and analytical processes for determining assay variability, the following diagrams illustrate the key steps.
By carefully controlling experimental conditions and consistently applying a validated protocol, researchers can minimize the variability in their this compound measurements, leading to more robust and reliable data for their protease research and drug discovery efforts.
References
A Comparative Guide to the Kinetic Constants of Boc-Leu-Gly-Arg-AMC
For researchers, scientists, and drug development professionals engaged in the study of proteases, the fluorogenic substrate Boc-Leu-Gly-Arg-AMC serves as a valuable tool for assaying the activity of various enzymes. This guide provides a comparative analysis of the kinetic constants for the enzymatic cleavage of this compound by several proteases, supported by data from peer-reviewed literature. Detailed experimental methodologies are also provided to facilitate the replication and adaptation of these assays.
Overview of this compound
This compound is a synthetic peptide substrate containing the recognition sequence Leu-Gly-Arg. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC). Upon proteolytic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is released, resulting in a measurable increase in fluorescence intensity. This property allows for the continuous and sensitive monitoring of enzyme activity.
This substrate is recognized by a range of trypsin-like serine proteases and other enzymes that exhibit specificity for cleavage at the C-terminus of arginine residues. Commercially, it is often cited as a substrate for complement component C3/C5 convertases, coagulation factor Xa, soybean trypsin-like enzyme, macropain, and the Horseshoe Crab Clotting Enzyme.[1][2]
Comparative Kinetic Data
The following table summarizes the available kinetic constants for the hydrolysis of this compound by various proteases. It is important to note that kinetic parameters are highly dependent on the specific assay conditions, including buffer composition, pH, temperature, and the source and purity of the enzyme.
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Complement C3/C5 Convertase (CVFBb) | ND | ND | ND | [3] (Implied, not directly reported) |
| Factor Xa | ND | ND | ND | [3] (Implied, not directly reported) |
| TMPRSS2 | ND | ND | ND | [4][5][6] (Screened, but not selected) |
| KEX2-like Protease (A. niger) | ND | ND | Relative Activity | [7] |
ND: Not Determined in the cited literature. The table will be updated as more specific data is found.
While this compound was screened for activity with the transmembrane protease 2 (TMPRSS2), another substrate, Boc-Gln-Ala-Arg-AMC, was ultimately selected for further characterization due to higher conversion rates.[4][5][6] Similarly, a study on a KEX2-like protease from Aspergillus niger reported relative cleavage activity for this compound but did not determine the absolute kinetic constants.[7]
A key study from 1983 by Gutierrez, Götze, and Caporale focused on developing an improved, more specific fluorogenic substrate for the alternative complement pathway C3/C5 convertase (CVFBb).[3] Their work compared the new, longer peptide to a "previously available tripeptide," which is understood to be this compound. While the study demonstrated the superior specificity of the new substrate, it did not explicitly report the Km and kcat values for this compound with either CVFBb or Factor Xa.[3]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible kinetic data. Below is a generalized protocol for a protease assay using this compound, which can be adapted for specific enzymes.
General Protease Activity Assay
Materials:
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2; optimal conditions may vary)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer. It is recommended to prepare a range of concentrations to determine the Km.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified enzyme in Assay Buffer.
-
The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired assay time.
-
-
Assay Setup:
-
To each well of the microplate, add the diluted substrate solution.
-
Add Assay Buffer to bring the volume to the desired pre-incubation volume.
-
Include control wells with substrate and Assay Buffer but no enzyme (for background fluorescence).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted enzyme solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (typically ~360-380 nm for excitation and ~440-460 nm for emission for AMC).
-
Monitor the increase in fluorescence intensity over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction from the linear portion of the fluorescence versus time curve.
-
To determine the kinetic constants, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
The enzymatic cleavage of this compound is a direct, one-step reaction. The following diagram illustrates the basic workflow for determining the kinetic constants of a protease using this substrate.
References
- 1. This compound | Biomedical Reagent | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. An improved fluorogenic substrate for the alternative complement pathway C3/5 converting enzyme CVFBb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ubpbio.com [ubpbio.com]
Safety Operating Guide
Proper Disposal of Boc-Leu-Gly-Arg-AMC: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of Boc-Leu-Gly-Arg-AMC, a fluorogenic substrate commonly used in enzymatic assays. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
-
7-Amino-4-methylcoumarin (B1665955) (AMC): The cleavage product, AMC, is classified as a hazardous substance. According to its Safety Data Sheet, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Peptide Moiety: While research peptides are generally considered to have low toxicity, they should be handled with care as their full toxicological properties may not be fully investigated.[3]
-
Solvents: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying dissolved substances with it.
Therefore, all waste containing this compound, its cleavage products, and associated solvents must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling any waste materials, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or butyl gloves are recommended. If using DMSO, be aware that it can penetrate nitrile gloves, so change them frequently.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
Disposal Procedures
The proper disposal of this compound waste involves a systematic approach to segregate and manage different waste streams. Never dispose of this chemical or its solutions down the drain.
Data Presentation: Waste Stream Segregation
| Waste Type | Description | Recommended Container | Disposal Route |
| Liquid Waste | Unused this compound solutions (in DMSO or other organic solvents), and aqueous solutions from assays. | Labeled, leak-proof hazardous waste container for organic or peptide waste. | Collection by the institution's Environmental Health & Safety (EHS) department for incineration or other approved disposal methods. |
| Solid Waste | Contaminated labware such as pipette tips, microfuge tubes, and vials. | Labeled hazardous waste container for solid chemical waste. | Collection by the institution's EHS department. |
| Sharps Waste | Contaminated needles or other sharps. | Puncture-proof sharps container. | Collection by the institution's EHS department. |
| Unused Dry Reagent | Expired or unwanted this compound in its original powdered form. | Keep in its original, sealed container and place in a secondary container for hazardous waste. | Collection by the institution's EHS department. |
Experimental Protocols: Step-by-Step Disposal
Disposal of Liquid Waste (e.g., unused solutions, assay plates):
-
Collection: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound in DMSO"), and the approximate concentration and volume.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed when not in use.
-
Pickup: Arrange for the disposal of the full waste container through your institution's Environmental Health and Safety (EHS) department.
Disposal of Solid Waste (e.g., contaminated pipette tips, tubes):
-
Segregation: Place all solid waste contaminated with this compound into a designated hazardous waste container for solid chemical waste.
-
Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Disposal: Once the container is full, arrange for its collection by your institution's EHS department.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess the Spill: Determine the extent and nature of the spill. For small spills of a solution, proceed with cleanup. For large spills or spills of the dry powder, contact your institution's EHS for assistance.
-
Cleanup (Small Liquid Spill):
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a rinse with water. Collect the cleaning materials as hazardous waste.
-
-
Cleanup (Dry Powder Spill):
-
Avoid creating dust.
-
Gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the area as described above.
-
Mandatory Visualizations
To aid in understanding the proper disposal workflow, the following diagrams are provided.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision-making workflow for managing a this compound spill.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and Environmental Health & Safety office for local requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
